p-Phenylenediacetic Acid: A Technical Guide for Researchers
CAS Number: 7325-46-4 This technical guide provides a comprehensive overview of p-Phenylenediacetic acid (p-PDA), a versatile bifunctional organic compound. Aimed at researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 7325-46-4
This technical guide provides a comprehensive overview of p-Phenylenediacetic acid (p-PDA), a versatile bifunctional organic compound. Aimed at researchers, scientists, and professionals in drug development and material science, this document details its chemical and physical properties, synthesis, spectroscopic data, key applications, and safety information.
Chemical and Physical Properties
p-Phenylenediacetic acid, also known as 1,4-benzenediacetic acid, is a white to pale yellow crystalline powder.[1] Its rigid phenylene core and two carboxylic acid functionalities make it a valuable building block in supramolecular chemistry and polymer science.
Table 1: Physicochemical Properties of p-Phenylenediacetic Acid
The synthesis of p-phenylenediacetic acid is most commonly achieved through the hydrolysis of its corresponding dinitrile precursor, 1,4-phenylenediacetonitrile. This precursor can be synthesized from p-xylene via bromination followed by cyanation.
Experimental Protocol: Synthesis via Hydrolysis of 1,4-Phenylenediacetonitrile
This protocol is a representative method based on the general principles of nitrile hydrolysis.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,4-phenylenediacetonitrile.
Hydrolysis: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water to the flask. The molar ratio of acid to the dinitrile should be in significant excess.
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).
Workup: After cooling to room temperature, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude p-phenylenediacetic acid.
Purification: The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a water/ethanol mixture, to yield the final product.
p-Phenylenediacetic Acid: A Versatile Linker in Materials Science and a Precursor in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals p-Phenylenediacetic acid (p-PDA), a dicarboxylic acid featuring a central benzene ring, has emerged as a significant building bl...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
p-Phenylenediacetic acid (p-PDA), a dicarboxylic acid featuring a central benzene ring, has emerged as a significant building block in various fields of chemical research. Its rigid phenylene core, combined with the flexible acetic acid moieties, imparts unique structural and functional properties to the molecules and materials derived from it. This guide provides a comprehensive overview of the primary research applications of p-PDA, with a focus on its role in the synthesis of metal-organic frameworks (MOFs), polymers, and its potential as a precursor in the development of pharmaceuticals and fluorescent probes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research setting.
Core Applications in Research
The utility of p-Phenylenediacetic acid in research is primarily centered around its bifunctional nature, allowing it to act as a linker or monomer in the synthesis of larger, more complex structures. Its key application areas include:
Metal-Organic Frameworks (MOFs): The carboxylate groups of p-PDA can coordinate with metal ions to form extended, porous networks known as MOFs. The geometry and rigidity of the p-phenylene spacer play a crucial role in determining the topology and properties of the resulting framework.[1]
Polymers: As a dicarboxylic acid, p-PDA can undergo polycondensation reactions with diamines or diols to produce polyamides and polyesters, respectively. These polymers can exhibit desirable properties such as high thermal stability and liquid crystallinity.[2][]
Pharmaceutical Intermediates: The phenylacetic acid moiety is a common scaffold in medicinal chemistry. While specific drugs derived directly from p-PDA are not widely documented in publicly available literature, its structural motifs are of interest in the design of new therapeutic agents.[4][5]
Fluorescent Probes: The fluorescent properties of the aromatic ring in p-PDA make it a candidate for incorporation into fluorescent sensors and probes.[][4]
Physicochemical and Structural Data
A summary of the key physicochemical properties of p-Phenylenediacetic acid is provided in the table below. This data is essential for its handling, characterization, and application in synthesis.
Detailed methodologies for the synthesis of materials using p-Phenylenediacetic acid are crucial for reproducible research. The following sections provide experimental protocols for the synthesis of a lanthanide-based metal-organic framework and a general procedure for polyamide synthesis.
Synthesis of a Lanthanide-Organic Framework
This protocol is based on the hydrothermal synthesis of a three-dimensional lanthanide-organic framework using p-Phenylenediacetic acid (referred to as 1,4-H₂pda in the source literature).[6]
Materials:
Lanthanum chloride (LaCl₃)
p-Phenylenediacetic acid (H₂(p-pda))
Sodium hydroxide (NaOH)
Deionized water
Ethanol
Diethyl ether
Agar-agar gel
Procedure:
Preparation of the Sodium Salt of p-Phenylenediacetic Acid:
Prepare a suspension of p-Phenylenediacetic acid in deionized water.
Add two equivalents of sodium hydroxide to the suspension to obtain a clear solution of the disodium salt (Na₂(p-pda)).
Evaporate the solution to dryness.
Reflux the solid residue in ethanol for one hour.
Induce precipitation of Na₂(p-pda) by adding diethyl ether.
Collect the precipitate, which is obtained in approximately 90% yield.[6]
Crystal Growth via Gel Diffusion:
Prepare a U-shaped tube containing an agar-agar gel according to standard procedures.
Prepare a dilute aqueous solution of lanthanum chloride (e.g., 0.25 mmol in 10 mL).
Prepare a dilute aqueous solution of the sodium salt of p-phenylenediacetate (e.g., 0.25 mmol in 10 mL).
Carefully layer the lanthanum chloride solution on one side of the U-tube and the sodium p-phenylenediacetate solution on the other side.
Allow the solutions to diffuse slowly through the gel.
Prismatic single crystals of the coordination polymer, {[La₂(C₁₀H₈O₄)₃(H₂O)₄]·8H₂O}∞, will form within the gel over several weeks.[6]
Characterization:
The resulting crystals can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction, elemental analysis, thermogravimetric analysis, and FT-IR spectroscopy.
General Protocol for Polyamide Synthesis
This protocol outlines a general method for the synthesis of polyamides via polycondensation of p-Phenylenediacetic acid with a diamine. The specific reaction conditions and monomers can be varied to achieve polymers with different properties.
Materials:
p-Phenylenediacetic acid
A selected diamine (e.g., 1,4-phenylenediamine, hexamethylenediamine)
Thionyl chloride
N-methyl-2-pyrrolidone (NMP)
Pyridine
Procedure:
Activation of p-Phenylenediacetic Acid:
In a reaction flask, suspend p-Phenylenediacetic acid in an excess of thionyl chloride.
Gently reflux the mixture until the solid has completely dissolved and the evolution of HCl gas has ceased. This indicates the formation of the diacid chloride.
Remove the excess thionyl chloride under reduced pressure.
Polycondensation:
Dissolve the synthesized diacid chloride in a suitable anhydrous solvent, such as NMP.
In a separate flask, dissolve an equimolar amount of the chosen diamine in anhydrous NMP containing a small amount of pyridine (to act as an acid scavenger).
Cool the diamine solution in an ice bath.
Slowly add the diacid chloride solution to the diamine solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete polymerization.
Isolation and Purification of the Polyamide:
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or water.
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and salts.
Dry the polymer under vacuum at an elevated temperature.
Characterization:
The resulting polyamide can be characterized by techniques such as FT-IR spectroscopy (to confirm the formation of amide bonds), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity, and thermal analysis (TGA and DSC) to evaluate its thermal stability and glass transition temperature.
Visualizing Workflows and Relationships
To better understand the role of p-Phenylenediacetic acid in research, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
Experimental workflow for the synthesis of a Lanthanide-p-PDA MOF.
A Comprehensive Guide to the Solubility of p-Phenylenediacetic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the solubility of p-phenylenediacetic acid (p-PDA), a versatile building block in organic synthesis an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of p-phenylenediacetic acid (p-PDA), a versatile building block in organic synthesis and material science. Understanding its solubility in various common laboratory solvents is crucial for its application in research, development, and manufacturing processes, particularly in the pharmaceutical and polymer industries. This document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for such experiments.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute (p-phenylenediacetic acid) and the solvent molecules dictates the extent of solubility.
p-Phenylenediacetic acid [C₆H₄(CH₂COOH)₂] is a dicarboxylic acid with a nonpolar benzene ring and two polar carboxylic acid functional groups. This amphiphilic nature results in a varied solubility profile across different classes of solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for p-phenylenediacetic acid in a range of common laboratory solvents. It is important to note that comprehensive, temperature-dependent solubility data for p-PDA is not widely available in the public domain. The data presented here is compiled from various chemical suppliers and databases.
Data for the parent acid is not readily available.
Note: The lack of extensive quantitative data highlights a gap in the publicly available chemical literature for this compound. The provided data should be used as a guideline, and it is highly recommended to experimentally determine the solubility for specific applications and conditions.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for process development and quality control. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid organic compound like p-phenylenediacetic acid.
This gravimetric method is a gold-standard technique for determining thermodynamic solubility.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.
Apparatus and Materials:
p-Phenylenediacetic acid (solid)
Selected solvent(s) of interest
Thermostatically controlled shaker bath or incubator
Analytical balance (accurate to ±0.1 mg)
Volumetric flasks and pipettes
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
Vials or flasks with secure caps
Oven for drying
Procedure:
Sample Preparation: Add an excess amount of p-phenylenediacetic acid to a series of vials, ensuring there will be undissolved solid remaining at equilibrium.
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid precipitation or further dissolution, immediately filter the aliquot using a syringe filter into a pre-weighed, clean, and dry collection vial.
Solvent Evaporation: Place the collection vials with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the p-phenylenediacetic acid. A gentle stream of nitrogen can be used to accelerate evaporation.
Gravimetric Analysis: Once the solvent is completely evaporated, cool the vials in a desiccator to room temperature and weigh them on an analytical balance.
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(mass of vial + residue) - (mass of empty vial)] / (volume of aliquot taken in mL) * 100
Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
Conclusion
The solubility of p-phenylenediacetic acid is a critical parameter for its effective use in various scientific and industrial applications. While existing data provides a foundational understanding, this guide highlights the need for more comprehensive quantitative solubility studies across a broader range of solvents and temperatures. The detailed experimental protocols provided herein offer robust methodologies for researchers to determine the solubility of p-phenylenediacetic acid with high accuracy, enabling better process design, optimization, and formulation development.
p-Phenylenediacetic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals Introduction p-Phenylenediacetic acid (p-PDA), also known as 1,4-benzenediacetic acid, is a versatile chemical intermediate utilized in various research and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediacetic acid (p-PDA), also known as 1,4-benzenediacetic acid, is a versatile chemical intermediate utilized in various research and industrial applications, including the synthesis of polymers, liquid crystals, and as a building block for pharmaceutical compounds.[1][] This guide provides an in-depth overview of the safety, handling, and toxicological profile of p-Phenylenediacetic acid to ensure its safe use in a laboratory and drug development setting.
Hazard Identification and Classification
p-Phenylenediacetic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.
GHS Classification Summary
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
3
H335: May cause respiratory irritation
Signal Word: Warning
Pictogram:
Physical and Chemical Properties
A summary of the key physical and chemical properties of p-Phenylenediacetic acid is provided below.
Adherence to proper handling and storage procedures is critical to minimize the risk of exposure and ensure a safe working environment.
4.1. Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly.
Skin and Body Protection: A laboratory coat should be worn. In situations with a risk of significant exposure, additional protective clothing may be necessary.
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.
4.2. Engineering Controls
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or generating dust.
4.3. Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep away from strong oxidizing agents and strong bases.
Emergency Procedures
5.1. First-Aid Measures
Exposure Route
First-Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]
5.2. Accidental Release Measures
Evacuate personnel from the area.
Wear appropriate PPE as described in Section 4.1.
Avoid generating dust.
Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.
Clean the spill area with a wet cloth or paper towels to remove any remaining residue.
Prevent the spilled material from entering drains or waterways.
5.3. Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon combustion.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols for Hazard Assessment
The irritant properties of p-Phenylenediacetic acid are determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols provide a framework for assessing skin and eye irritation potential, with a strong emphasis on in vitro methods to reduce animal testing.
6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test method evaluates the potential of a chemical to cause skin irritation by using a three-dimensional reconstructed human epidermis model that mimics the properties of human skin.[5][6][7]
Principle: The test chemical is applied topically to the RhE model. Skin irritation is assessed by measuring the viability of the cells after a defined exposure period using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability indicates that the chemical is an irritant.[6][7]
Methodology:
Tissue Preparation: Reconstructed human epidermis tissue models are received and pre-incubated in a defined culture medium.
Test Substance Application: A precise amount of p-Phenylenediacetic acid (as a solid or in a suitable solvent) is applied to the surface of the tissue. Negative and positive controls are run in parallel.
Exposure: The tissues are exposed to the test substance for a specified duration (e.g., 60 minutes).[6]
Post-Exposure Incubation: After exposure, the test substance is removed by rinsing, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).[6]
Viability Assessment: The viability of the tissue is determined using the MTT assay. Viable cells convert the MTT tetrazolium salt into a blue formazan product, which is then extracted and quantified spectrophotometrically.
Data Interpretation: The percentage of viable cells in the treated tissues is compared to the negative control. A mean tissue viability of ≤ 50% classifies the substance as a skin irritant (UN GHS Category 2).[6]
6.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[8][9]
Principle: Similar to the skin irritation test, this method uses a three-dimensional reconstructed human cornea-like epithelium model. The potential for eye irritation is determined by assessing cytotoxicity following exposure to the test chemical.[8][9]
Methodology:
Tissue Preparation: Reconstructed human cornea-like epithelium tissue models are equilibrated in culture medium.
Test Substance Application: The test substance is applied topically to the surface of the corneal models.
Exposure: The exposure duration is typically 30 minutes for liquids and 6 hours for solids.[9]
Post-Exposure Incubation: The test substance is rinsed off, and the tissues are incubated for a post-exposure period.[9]
Viability Assessment: Cell viability is measured using the MTT assay.
Data Interpretation: If the mean tissue viability is > 60%, the chemical is classified as a non-irritant (UN GHS No Category). If the viability is ≤ 60%, further testing may be required to determine the specific irritation category.[10]
Logical Workflow for Chemical Hazard Identification
The following diagram illustrates a general workflow for identifying and characterizing the hazards of a chemical substance like p-Phenylenediacetic acid, emphasizing a tiered approach that prioritizes existing data and in vitro methods.
An In-depth Technical Guide to the Synthesis of p-Phenylenediacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of various derivatives of p-Phenylenediacetic acid (p-PDA), a versatile scaffold in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of various derivatives of p-Phenylenediacetic acid (p-PDA), a versatile scaffold in organic synthesis and material science. This document details experimental protocols for the preparation of key derivatives, presents quantitative data in structured tables for comparative analysis, and visualizes synthetic workflows.
Introduction
p-Phenylenediacetic acid is a dicarboxylic acid featuring a central benzene ring with two acetic acid moieties in a para-substitution pattern. This symmetrical structure provides a rigid core that can be functionalized at the carboxylic acid groups to generate a diverse range of derivatives, including esters, amides, polymers, and macrocycles. These derivatives have found applications in various fields, from the development of novel polymers and metal-organic frameworks (MOFs) to the synthesis of biologically active molecules. This guide focuses on the core synthetic methodologies for preparing these important compounds.
Synthesis of p-Phenylenediacetic Acid Esters
The esterification of p-Phenylenediacetic acid is a common transformation to modify its properties and to create precursors for further reactions. Various methods, including Fischer-Speier esterification and catalyst-mediated reactions, are employed.
General Experimental Protocol: Fischer-Speier Esterification of p-Phenylenediacetic Acid
This protocol describes the synthesis of diethyl 2,2'-(1,4-phenylene)diacetate.
Materials:
1,4-Phenylenediacetic acid
Ethanol (absolute)
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Dean-Stark apparatus
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-phenylenediacetic acid and a molar excess of absolute ethanol.
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Remove the excess ethanol using a rotary evaporator.
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl 2,2'-(1,4-phenylene)diacetate.
Purify the product by recrystallization or column chromatography.
Quantitative Data for p-Phenylenediacetic Acid Ester Synthesis
*Note: These examples utilize phenylacetic acid as the starting material, but the protocols are adaptable for p-phenylenediacetic acid.
Experimental Workflow for Fischer-Speier Esterification
Fischer-Speier Esterification Workflow
Synthesis of p-Phenylenediacetamide Derivatives
Amide derivatives of p-PDA are synthesized through the reaction of p-phenylenediacetic acid or its activated forms (e.g., acyl chlorides) with various amines. These derivatives are of interest in polymer chemistry and for their potential biological activities.
General Experimental Protocol: Amidation via Acyl Chloride
This protocol outlines the synthesis of N,N'-dialkyl-p-phenylenediacetamide starting from p-phenylenediacetic acid.
Step 1: Synthesis of p-Phenylenediacetyl Dichloride
Materials:
p-Phenylenediacetic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
Rotary evaporator
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend p-phenylenediacetic acid in an anhydrous solvent.
Add a catalytic amount of anhydrous DMF.
Slowly add an excess of thionyl chloride or oxalyl chloride to the suspension at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution).
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude p-phenylenediacetyl dichloride, which is often used directly in the next step.
Step 2: Synthesis of N,N'-Dialkyl-p-phenylenediacetamide
Materials:
p-Phenylenediacetyl dichloride (from Step 1)
Primary or secondary amine (e.g., diethylamine)
Anhydrous solvent (e.g., DCM or THF)
Tertiary amine base (e.g., triethylamine or pyridine)
Separatory funnel
Rotary evaporator
Procedure:
Dissolve the crude p-phenylenediacetyl dichloride in an anhydrous solvent under an inert atmosphere.
Cool the solution to 0 °C.
In a separate flask, dissolve the desired amine and a tertiary amine base (as an HCl scavenger) in the same anhydrous solvent.
Slowly add the amine solution to the acyl chloride solution at 0 °C with vigorous stirring.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction with water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over an anhydrous drying agent.
Filter and concentrate the solution under reduced pressure to yield the crude amide.
Purify the product by recrystallization or column chromatography.
Quantitative Data for p-Phenylenediacetamide Synthesis
*Note: This example uses phenylacetic acid. The protocol is a one-pot synthesis of a mono-amide.
**Note: This is a synthesis of a related diamine, not a direct derivative of p-PDA, but illustrates relevant synthetic transformations.
***Note: This is a more complex derivative illustrating the synthesis of an acetamide on a phenylenediamine core.
Experimental Workflow for Amidation via Acyl Chloride
A Technical Guide to the Spectroscopic Analysis of p-Phenylenediacetic Acid
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for p-Phenylenediacetic acid. It is intended for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: December 2025
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for p-Phenylenediacetic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a versatile building block in organic synthesis. This guide presents key spectral data in a structured format, outlines generalized experimental protocols for data acquisition, and visualizes the analytical workflow.
Spectroscopic Data of p-Phenylenediacetic Acid
The following tables summarize the key ¹H NMR and ¹³C NMR chemical shifts, as well as the characteristic IR absorption bands for p-Phenylenediacetic acid.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectral Data
Chemical Shift (ppm)
Multiplicity
Assignment
~12.4
Singlet
2 x -COOH
~7.19
Singlet
4 x Ar-H
~3.54
Singlet
2 x -CH₂-
Solvent: DMSO-d₆
¹³C NMR Spectral Data
Chemical Shift (ppm)
Assignment
~172
2 x -COOH
~135
2 x Ar-C (quaternary)
~129
4 x Ar-CH
~40
2 x -CH₂-
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data
Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3300-2500
Broad
O-H stretch (Carboxylic Acid)
~1700
Strong
C=O stretch (Carboxylic Acid)
~1600, ~1500
Medium
C=C stretch (Aromatic Ring)
~1420
Medium
O-H bend (Carboxylic Acid)
~1240
Medium
C-O stretch (Carboxylic Acid)
~920
Broad
O-H bend (out-of-plane, dimer)
Technique: Attenuated Total Reflectance (ATR) or KBr pellet
Experimental Protocols
The following sections provide generalized methodologies for acquiring NMR and IR spectra of p-Phenylenediacetic acid. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy Protocol
Sample Preparation:
Weigh approximately 10-20 mg of p-Phenylenediacetic acid.
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Instrument Setup (Example for a 400 MHz spectrometer):
¹H NMR:
Tune and shim the instrument to the DMSO-d₆ lock signal.
Acquire the spectrum with a standard pulse program (e.g., zg30).
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR:
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase correct the resulting spectrum.
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy Protocol (ATR)
Sample Preparation:
Ensure the ATR crystal is clean.
Place a small amount of powdered p-Phenylenediacetic acid onto the crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Setup:
Collect a background spectrum of the empty, clean ATR crystal.
Set the spectral range (e.g., 4000-400 cm⁻¹).
Select an appropriate number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).
Data Acquisition and Processing:
Collect the sample spectrum.
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Label the significant peaks.
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like p-Phenylenediacetic acid using spectroscopic methods.
Caption: Workflow for the spectroscopic analysis of p-Phenylenediacetic acid.
Foundational
Unveiling the Solid-State Architecture of p-Phenylenediacetic Acid: A Technical Guide
For Immediate Release This technical guide provides an in-depth analysis of the crystal structure of p-Phenylenediacetic acid (p-PDA), a versatile building block in supramolecular chemistry and materials science. The fol...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of p-Phenylenediacetic acid (p-PDA), a versatile building block in supramolecular chemistry and materials science. The following sections detail the precise atomic arrangement determined by single-crystal X-ray diffraction, the experimental protocols for its synthesis and crystallization, and a visual representation of the structural determination workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this foundational molecule.
Core Crystallographic Data
The crystal structure of p-Phenylenediacetic acid has been determined with high precision. The compound crystallizes in the monoclinic system with the space group P2₁/c. A key feature of the structure is the presence of a crystallographically imposed center of symmetry within the molecule. The asymmetric unit contains one-half of the p-PDA molecule.
The crystal packing is dominated by intermolecular O—H···O hydrogen bonds, which link the molecules into chains extending along the direction. These chains are subsequently stacked along the b-axis, forming a stable three-dimensional network.[1] The acetic acid group is oriented nearly perpendicular to the plane of the benzene ring, with a dihedral angle of 84.46 (6)°.[1]
A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for p-Phenylenediacetic Acid.
Experimental Protocols
Synthesis and Crystallization of p-Phenylenediacetic Acid
Commercial grade p-Phenylenediacetic acid was utilized for the crystallization experiments. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a solvent mixture.
Procedure:
19.42 mg (0.1 mmol) of p-Phenylenediacetic acid was dissolved in a 2:1 (v/v) mixture of methanol and chloroform.[1]
The resulting solution was allowed to stand undisturbed at ambient temperature.
Slow evaporation of the solvents over a period of several days yielded colorless, single crystals of p-Phenylenediacetic acid.[1]
X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure was performed using a Bruker SMART APEXII CCD area-detector diffractometer.
Procedure:
A suitable single crystal with dimensions 0.56 x 0.23 x 0.04 mm was selected and mounted on the diffractometer.[1]
The crystal was cooled to 100.0 (1) K using an Oxford Cryosystem Cobra low-temperature attachment.[1]
X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å).
A total of 6558 reflections were measured, of which 1293 were independent.[1]
The structure was solved and refined using the SHELXTL software package.[1]
All hydrogen atoms were located in a difference map and were refined isotropically.[1]
A multi-scan absorption correction was applied using SADABS.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages involved in the determination of the crystal structure of p-Phenylenediacetic acid, from sample preparation to final data analysis.
Caption: Experimental workflow for the crystal structure determination of p-Phenylenediacetic acid.
p-Phenylenediacetic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: p-Phenylenediacetic acid (p-PDA), a dicarboxylic acid featuring a central benzene ring, has emerged as a crucial a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
p-Phenylenediacetic acid (p-PDA), a dicarboxylic acid featuring a central benzene ring, has emerged as a crucial and versatile building block in the field of organic synthesis. Its rigid phenyl core, combined with the reactive carboxylic acid functionalities at the para positions, allows for its incorporation into a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the applications of p-PDA in the synthesis of polymers, including high-performance liquid crystal polyesters and polyamides, as well as its role as a linker in the construction of metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative data, and a visualization of a relevant biological mechanism of action are presented to assist researchers in leveraging the unique properties of this valuable synthetic precursor.
Physicochemical Properties of p-Phenylenediacetic Acid
A thorough understanding of the physical and chemical properties of p-PDA is essential for its effective use in synthesis. Key properties are summarized in the table below.
Property
Value
CAS Number
7325-46-4
Molecular Formula
C₁₀H₁₀O₄
Molecular Weight
194.18 g/mol
Appearance
White to pale yellow crystalline powder
Melting Point
248-252 °C
Solubility
Slightly soluble in water; soluble in ethanol, acetone, and DMF.[1]
Purity
Typically ≥97% (HPLC)
Applications in Polymer Synthesis
The difunctional nature of p-PDA makes it an excellent monomer for step-growth polymerization reactions, leading to the formation of polyesters and polyamides with desirable thermal and mechanical properties.
Liquid Crystal Polyesters
p-Phenylenediacetic acid is a key component in the synthesis of thermotropic liquid crystal polyesters (LCPs). These materials exhibit highly ordered structures in the melt phase, which can be retained upon cooling to form solids with exceptional strength and stiffness. The rigid p-phenylene unit of p-PDA contributes to the mesogenic character of the polymer backbone.
A notable example is the synthesis of a biphenyl-based liquid crystal polyester (PEOP) through melt polycondensation of p-phenylenediacetic acid with a custom-synthesized dihydroxy monomer, 4',4'''-[1,2-ethanediyl-bis(oxy-2,1-ethanediyloxy)]-bis(p-hydroxybiphenyl).[2][3]
Quantitative Data for PEOP Liquid Crystal Polyester:
Property
Value
Melting Temperature (T₁)
94.3 °C
Clearing Point (T₂)
185.5 °C
Thermal Conductivity (λ)
0.38 W/(m·K)
Heat Resistance Index (T HRI)
171.8 °C
Elasticity Modulus
2.3 GPa
Hardness
149.6 MPa
Experimental Protocol: Melt Polycondensation for Liquid Crystal Polyester Synthesis [2][3]
This protocol describes the synthesis of the dihydroxy monomer followed by the melt polycondensation with p-phenylenediacetic acid.
Part 1: Synthesis of 4',4'''-[1,2-Ethanediyl-Bis(Oxy-2,1-Ethanediyloxy)]-Bis(p-Hydroxybiphenyl) (EOEH)
Dissolve 6.8 g of TGT (1,2-bis(2-chloroethoxy)ethane) and 5.6 g of 4,4'-biphenol (BP) in 50.0 mL of tetrahydrofuran (THF) with magnetic stirring.
Add 20.7 g of K₂CO₃ and 3.5 g of KI to the solution.
Heat the mixture at 80°C for 48 hours.
Filter the hot reaction mixture and wash the residue with THF.
Remove THF from the filtrate by rotary evaporation to obtain the crude product.
Recrystallize the crude product from ethanol to yield the pure EOEH monomer.
Part 2: Melt Polycondensation
Combine equimolar amounts of the synthesized EOEH monomer and p-phenylenediacetic acid in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.
Heat the mixture under a nitrogen atmosphere to the melting point of the monomers to initiate the esterification reaction.
Gradually increase the temperature while applying a vacuum to facilitate the removal of the water byproduct and drive the polymerization to completion.
Continue the reaction until a high-viscosity polymer melt is obtained.
Cool the polymer to room temperature and collect the solid polyester.
Polyamides
p-Phenylenediacetic acid can be reacted with various diamines through polycondensation to produce polyamides. The resulting polymers can exhibit high thermal stability and mechanical strength, making them suitable for applications as engineering plastics and high-performance fibers. The synthesis can be carried out via solution or interfacial polycondensation methods.
While a specific detailed protocol for the direct polycondensation of p-PDA with a diamine was not found in the searched literature, a general procedure for solution polycondensation can be adapted.
Experimental Protocol: General Solution Polycondensation for Polyamide Synthesis
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of a chosen diamine (e.g., hexamethylenediamine) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
In a separate flask, convert p-phenylenediacetic acid to its more reactive diacyl chloride derivative by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a common strategy to achieve high molecular weight polyamides under milder conditions.
Slowly add the solution of p-phenylenediacetoyl dichloride to the stirred solution of the diamine at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete polymerization.
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as methanol or water.
Collect the polymer by filtration, wash it thoroughly to remove any unreacted monomers and byproducts, and dry it under vacuum.
Application in Metal-Organic Frameworks (MOFs)
The rigid structure and divergent carboxylate groups of p-phenylenediacetic acid make it an excellent organic linker for the construction of metal-organic frameworks (MOFs). These crystalline porous materials have gained significant attention for their applications in gas storage, separation, and catalysis. The geometry and length of the p-PDA linker influence the topology and pore dimensions of the resulting MOF.
While a specific, complete protocol for a MOF synthesized with p-PDA was not found, a general solvothermal synthesis method, commonly used for creating zinc-based MOFs with similar dicarboxylate linkers, can be adapted.
Experimental Protocol: General Solvothermal Synthesis of a Zinc-based MOF [4][5]
In a glass vial, dissolve a zinc salt, such as zinc acetate dihydrate (Zn(OAc)₂·2H₂O), and p-phenylenediacetic acid in a high-boiling polar solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal salt to linker is a critical parameter that needs to be optimized.[4]
Seal the vial tightly and place it in a programmable oven.
Heat the mixture to a specific temperature, generally between 100 °C and 150 °C, and hold it at that temperature for a predetermined period, often ranging from 12 to 48 hours, to allow for the formation of crystalline MOF.
After the reaction, allow the oven to cool down slowly to room temperature to promote the growth of well-defined crystals.
Collect the crystalline product by filtration or decantation.
Wash the product with fresh DMF and then with a more volatile solvent like ethanol or chloroform to remove unreacted starting materials and residual DMF from the pores.
Activate the MOF by heating it under vacuum to remove the solvent molecules occluded within the pores, making the porous network accessible.
Characterization of MOFs:
The successful synthesis and characterization of MOFs are confirmed through various analytical techniques:
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[4][6]
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework and confirm the removal of guest solvent molecules during activation.[4][6]
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF from nitrogen adsorption-desorption isotherms.[4]
Biological Activity of Phenylacetic Acid Derivatives and Mechanism of Action
Derivatives of phenylacetic acid have demonstrated a range of biological activities, including antimicrobial properties. Understanding the mechanism of action of these compounds is crucial for the development of new therapeutic agents. A study on phenylacetic acid (PAA), the parent compound of p-PDA, revealed its antibacterial mechanism against Agrobacterium tumefaciens.[2]
Key aspects of the antibacterial mechanism of PAA include:
Disruption of Cell Membrane Integrity: PAA treatment leads to increased cell membrane permeability, resulting in the leakage of intracellular components such as nucleic acids and proteins.[2]
Inhibition of Protein Synthesis: The overall synthesis of bacterial proteins is inhibited upon exposure to PAA.[2]
Metabolic Disruption: PAA interferes with key metabolic pathways. Specifically, it has been shown to decrease the activity of malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), two crucial enzymes in the tricarboxylic acid (TCA) cycle.[2]
Induction of Oxidative Stress: Treatment with PAA leads to a significant increase in the levels of reactive oxygen species (ROS) within the bacterial cells.[2]
This multifaceted mechanism of action highlights the potential of phenylacetic acid derivatives as a basis for the development of novel antimicrobial agents.
Visualization of the Antibacterial Mechanism of Phenylacetic Acid:
Caption: Antibacterial mechanism of phenylacetic acid.
p-Phenylenediacetic acid stands out as a highly valuable and adaptable building block in organic synthesis. Its incorporation into polymers can lead to materials with exceptional properties, such as the high thermal and mechanical performance observed in liquid crystal polyesters. As a linker in metal-organic frameworks, it offers the potential to create novel porous materials with tailored functionalities. Furthermore, the inherent biological activity of the phenylacetic acid scaffold provides a promising avenue for the development of new pharmaceutical compounds. The experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and exploit the full potential of p-phenylenediacetic acid in their synthetic endeavors. Further research into the synthesis of novel polymers and MOFs using p-PDA, along with detailed investigations into the biological activities of its derivatives, will undoubtedly continue to expand the utility of this remarkable molecule.
An In-Depth Technical Guide to Ortho-, Meta-, and Para-Phenylenediacetic Acid Isomers for Researchers and Drug Development Professionals
An Introduction to Phenylenediacetic Acid Isomers Phenylenediacetic acid (PDDA) isomers—ortho, meta, and para—are dicarboxylic acids featuring two acetic acid groups attached to a benzene ring at positions 1,2-, 1,3-, an...
Author: BenchChem Technical Support Team. Date: December 2025
An Introduction to Phenylenediacetic Acid Isomers
Phenylenediacetic acid (PDDA) isomers—ortho, meta, and para—are dicarboxylic acids featuring two acetic acid groups attached to a benzene ring at positions 1,2-, 1,3-, and 1,4-, respectively. These structural isomers share the same molecular formula, C₁₀H₁₀O₄, and a molecular weight of 194.18 g/mol .[1][2][3] However, the spatial arrangement of the carboxymethyl groups significantly influences their physicochemical properties, crystal structures, and potential applications, particularly in the fields of materials science and drug development. Their utility as building blocks in the synthesis of metal-organic frameworks (MOFs), fluorescent probes, and as intermediates for pharmaceuticals underscores the importance of a comprehensive understanding of their individual characteristics.[4][5] This guide provides a detailed comparison of the core properties of ortho-, meta-, and para-phenylenediacetic acid, complete with experimental protocols and data presented for easy comparison.
Physicochemical Properties
The positional isomerism of phenylenediacetic acids leads to distinct differences in their physical properties, most notably their melting points and solubility. These variations are primarily attributed to differences in crystal packing and intermolecular hydrogen bonding capabilities.
Table 1: Comparative Physicochemical Properties of Phenylenediacetic Acid Isomers.
Spectroscopic Data
The structural differences between the isomers are clearly reflected in their spectroscopic data. Below is a summary of typical ¹H and ¹³C NMR chemical shifts observed in DMSO-d₆ and characteristic FTIR absorption bands.
Table 2: Comparative ¹H and ¹³C NMR Data for Phenylenediacetic Acid Isomers in DMSO-d₆. Note: Chemical shifts are approximate and can vary based on concentration and experimental conditions. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR.[1]
Table 3: Characteristic FTIR Absorption Bands for Phenylenediacetic Acid Isomers.
Mass Spectrometry
The electron ionization mass spectra of the three isomers are expected to show a molecular ion peak (M⁺) at m/z 194. Subsequent fragmentation patterns would likely involve the loss of carboxyl groups (-COOH, 45 Da) and carboxymethyl groups (-CH₂COOH, 59 Da), leading to common fragment ions. However, subtle differences in fragment ion intensities may exist due to the different substitution patterns.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of phenylenediacetic acid isomers. The following sections provide generalized yet detailed methodologies for their preparation.
Synthesis of Phenylenediacetic Acids
A common and effective method for the synthesis of phenylenediacetic acids involves a two-step process starting from the corresponding xylene isomers: radical bromination followed by cyanation and subsequent hydrolysis of the resulting dinitrile.
Step 1: Synthesis of Phenylenediacetonitriles from Xylenes
This procedure outlines the general steps for the radical bromination of a xylene isomer followed by nucleophilic substitution with cyanide.
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
Sodium cyanide (NaCN) (2.5 eq)
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
Deionized water
Dichloromethane or other suitable organic solvent for extraction
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the respective xylene isomer, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride.
Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.
Concentrate the filtrate under reduced pressure to obtain the crude dibrominated xylene derivative.
In a separate flask, dissolve sodium cyanide in DMSO.
Add the crude dibrominated xylene derivative dropwise to the cyanide solution at room temperature. The reaction is exothermic and may require cooling in a water bath.
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or GC-MS).
Pour the reaction mixture into a large volume of cold water and extract with dichloromethane or another suitable organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenylenediacetonitrile.
Purify the crude product by recrystallization or column chromatography.
Step 2: Hydrolysis of Phenylenediacetonitriles to Phenylenediacetic Acids
This protocol describes the acidic hydrolysis of the dinitrile to the corresponding dicarboxylic acid.
Materials:
o-, m-, or p-Phenylenediacetonitrile (1.0 eq)
Concentrated sulfuric acid (e.g., 70% v/v in water) or concentrated hydrochloric acid
Deionized water
Sodium hydroxide solution (for neutralization, if needed)
Procedure:
In a round-bottom flask equipped with a reflux condenser, add the phenylenediacetonitrile and the acidic solution.
Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete. The reaction can be monitored by the cessation of ammonia evolution or by TLC analysis.
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the phenylenediacetic acid.
Collect the solid product by vacuum filtration and wash with cold deionized water.
The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Figure 1: General synthetic workflow for phenylenediacetic acid isomers.
Biological Activity and Drug Development Potential
While phenylenediacetic acids themselves are not typically used as active pharmaceutical ingredients, their derivatives have shown promise in various therapeutic areas. The rigid phenylenediacetic acid scaffold serves as a valuable template for the design of enzyme inhibitors and receptor ligands.
Anticancer Potential: Derivatives of phenylacetic acid and phenylacetamide have been investigated for their anticancer properties.[4] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in tumor growth and survival. For instance, some derivatives may act as inhibitors of histone deacetylases (HDACs) or other enzymes crucial for cancer cell metabolism.
Enzyme Inhibition: The dicarboxylic acid functionality of phenylenediacetic acids makes them suitable candidates for designing inhibitors that can interact with the active sites of metalloenzymes, such as matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a critical role in tissue remodeling and are implicated in diseases like cancer, arthritis, and cardiovascular disorders. The two carboxylic acid groups can chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.
Figure 2: Hypothetical inhibition of a cancer cell signaling pathway by a phenylenediacetic acid derivative.
Drug Delivery: The structural rigidity and functional groups of phenylenediacetic acid isomers make them excellent linkers for the construction of metal-organic frameworks (MOFs). These porous materials have gained significant attention for their potential in drug delivery systems. The tunable pore size and high surface area of MOFs allow for the encapsulation of therapeutic agents, which can then be released in a controlled manner. Phenylenediacetic acid-based MOFs could be designed to carry and deliver anticancer drugs or other therapeutic molecules to specific targets in the body.
Conclusion
The ortho-, meta-, and para-isomers of phenylenediacetic acid, while sharing a common molecular formula, exhibit distinct physicochemical properties that are a direct consequence of their structural differences. This in-depth guide has provided a comparative overview of their key characteristics, including spectroscopic data and detailed synthetic protocols. Furthermore, the potential of their derivatives in drug development, particularly in the areas of anticancer therapy and enzyme inhibition, has been highlighted. For researchers and professionals in drug development, a thorough understanding of the unique properties of each isomer is paramount for their effective utilization in the design and synthesis of novel therapeutic agents and advanced materials. Further research into the specific biological targets and mechanisms of action of phenylenediacetic acid derivatives will undoubtedly open up new avenues for their application in medicine.
Synthesis of Metal-Organic Frameworks Using p-Phenylenediacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing p-Phenylenediace...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing p-Phenylenediacetic acid (p-PDA) as an organic linker. It is intended to serve as a comprehensive guide for researchers in materials science, chemistry, and drug development.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. p-Phenylenediacetic acid is a flexible dicarboxylic acid linker that can be employed in the synthesis of robust and functional MOFs. The flexibility of the ethanoic acid groups attached to the phenyl ring allows for diverse coordination modes with metal centers, leading to the formation of unique network topologies. This document outlines the synthesis and characterization of MOFs based on this versatile linker.
Data Presentation
Table 1: Synthesis Parameters of p-Phenylenediacetic Acid-Based MOFs
MOF Name/Metal Ion
Synthesis Method
Metal Precursor
Solvent System
Temperature (°C)
Time (h)
Molar Ratio (Metal:p-PDA)
Ga-MIL-53-PDA
Hydrothermal
Gallium nitrate
Water
100
24
-
Ln-p-PDA-MOF
Hydrothermal
Lanthanide nitrates (Eu³⁺, Tb³⁺)
Water
-
-
-
Cu(II)-p-PDA CP
-
Copper(II) salt
-
-
-
-
Note: Detailed molar ratios for all synthesized MOFs were not consistently available in the surveyed literature.
Table 2: Physicochemical Properties of p-Phenylenediacetic Acid-Based MOFs
MOF Name/Metal Ion
BET Surface Area (m²/g)
Pore Volume (cm³/g)
Thermal Stability (°C)
Key Characteristics
Ga-MIL-53-PDA
-
-
-
Structural analogue of the MIL-53 framework.
Ln-p-PDA-MOF
-
-
-
Exhibits photoluminescent properties.
Cu(II)-p-PDA CP
-
-
-
Forms a 1D chain coordination polymer.
Note: Comprehensive quantitative data on surface area and pore volume for p-PDA based MOFs are not widely reported in the available literature, highlighting an area for further research.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Gallium-Based MOF (Ga-MIL-53-PDA)
This protocol is based on the synthesis of a gallium-based MOF analogous to the MIL-53 structure.
Materials:
Gallium nitrate hydrate (Ga(NO₃)₃·xH₂O)
p-Phenylenediacetic acid (H₂PDA)
Sodium hydroxide (NaOH)
Deionized water
Procedure:
In a typical synthesis, combine gallium nitrate, p-Phenylenediacetic acid, and sodium hydroxide in deionized water in a Teflon-lined stainless-steel autoclave.
Seal the autoclave and heat it in an oven at 100 °C for 24 hours.
After the reaction, allow the autoclave to cool down to room temperature naturally.
Collect the resulting solid product by filtration.
Wash the product thoroughly with deionized water and ethanol to remove any unreacted starting materials and impurities.
Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) overnight.
Characterization:
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the p-PDA linker to the metal center.
Protocol 2: General Hydrothermal Synthesis of Lanthanide-Based MOFs
This protocol outlines a general method for synthesizing lanthanide-based MOFs using p-PDA, which often exhibit interesting photoluminescent properties.
Deionized water or a mixed solvent system (e.g., water/ethanol)
Procedure:
Dissolve the lanthanide nitrate salt and p-Phenylenediacetic acid in deionized water or a suitable solvent mixture in a glass vial or a Teflon-lined autoclave.
The molar ratio of the reactants can be varied to optimize the synthesis.
Seal the reaction vessel and heat it in an oven at a temperature typically ranging from 80 to 150 °C for 24 to 72 hours.
After cooling to room temperature, crystalline products can be recovered by filtration.
Wash the crystals with the mother liquor and then with a fresh solvent (e.g., ethanol) to remove residual reactants.
Dry the product under vacuum or in a desiccator.
Characterization:
Single-Crystal X-ray Diffraction: To determine the precise crystal structure.
PXRD: To check the bulk phase purity.
Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.
TGA: To assess thermal stability.
Mandatory Visualizations
Caption: General workflow for the synthesis of MOFs using p-Phenylenediacetic acid.
Caption: Logical relationships in the synthesis and application of p-PDA based MOFs.
Applications
Catalysis
MOFs derived from p-Phenylenediacetic acid can serve as heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the organic linker can be functionalized to introduce basic or other catalytic moieties. For instance, a Cu(II) coordination polymer constructed from p-PDA has shown catalytic activity in A³ coupling reactions.
Protocol for a Catalytic Test Reaction (A³ Coupling):
Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.
In a reaction vessel, add the MOF catalyst, an aldehyde, an amine, and an alkyne in a suitable solvent (e.g., toluene or solvent-free).
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for a specified time.
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
After completion, separate the catalyst from the reaction mixture by centrifugation or filtration.
Analyze the products using GC-MS or NMR spectroscopy to determine the conversion and selectivity.
The reusability of the catalyst can be tested by washing the recovered catalyst with a suitable solvent, drying it, and using it in subsequent reaction cycles.
Drug Delivery
The porous nature of p-PDA based MOFs makes them suitable candidates for drug delivery systems. The pore size can be tuned to encapsulate drug molecules of various sizes, and the framework can be designed for controlled release.
Protocol for Drug Loading and Release Studies:
Drug Loading:
Activate the synthesized MOF to ensure the pores are accessible.
Prepare a concentrated solution of the desired drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent.
Immerse a known amount of the activated MOF in the drug solution.
Stir the suspension for an extended period (e.g., 24-72 hours) at room temperature to allow for the diffusion of drug molecules into the MOF pores.
Collect the drug-loaded MOF by centrifugation and wash it with a fresh solvent to remove the drug adsorbed on the external surface.
Determine the amount of loaded drug by analyzing the concentration of the supernatant before and after loading using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
In Vitro Drug Release:
Disperse a known amount of the drug-loaded MOF in a release medium, such as a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
Maintain the suspension at 37 °C with constant stirring.
At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.
Plot the cumulative drug release as a function of time to obtain the release profile.
Conclusion
The use of p-Phenylenediacetic acid as an organic linker offers a versatile platform for the synthesis of novel MOFs with diverse structures and potential applications. The protocols provided herein serve as a starting point for the exploration of these materials. Further research is encouraged to expand the library of p-PDA based MOFs with different metal ions and to fully characterize their properties for targeted applications in catalysis and drug delivery. The development of scalable and environmentally friendly synthesis methods will also be crucial for the future implementation of these promising materials.
Application
Application Notes and Protocols for p-Phenylenediacetic Acid as a Linker in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the utilization of p-Phenylenediacetic acid (p-PDA) as a versatile organic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of p-Phenylenediacetic acid (p-PDA) as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The flexible nature of the p-PDA ligand, with its isomers (1,2-, 1,3-, and 1,4-p-phenylenediacetic acid), allows for the construction of diverse MOF architectures with potential applications in drug delivery, catalysis, and sensing.
Introduction to p-Phenylenediacetic Acid in MOF Chemistry
p-Phenylenediacetic acid is a dicarboxylic acid linker that possesses a central phenyl ring with two acetic acid moieties. The methylene groups between the phenyl ring and the carboxylate groups introduce a degree of flexibility, which can lead to the formation of unique and complex MOF topologies. The choice of isomer (ortho, meta, or para) significantly influences the geometry of the resulting framework and its properties.
Slightly soluble in water; soluble in ethanol and acetone[1]
The flexible nature of p-PDA allows it to accommodate various coordination numbers of metal ions, leading to the formation of diverse network dimensionalities, from 1D chains to 3D frameworks. This versatility makes it a linker of interest for creating novel MOFs with tailored functionalities.
General Synthesis Methodology: Solvothermal and Hydrothermal Methods
The most common methods for synthesizing MOFs using p-phenylenediacetic acid are solvothermal and hydrothermal techniques. These methods involve heating a mixture of a metal salt and the p-PDA linker in a suitable solvent in a sealed vessel.
A general workflow for the solvothermal/hydrothermal synthesis of p-PDA based MOFs is depicted below:
Application Notes and Protocols for p-Phenylenediacetic Acid in the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction p-Phenylenediacetic acid (p-PDA), a flexible dicarboxylic acid ligand, has emerged as a versatile building block in the construction of coordin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediacetic acid (p-PDA), a flexible dicarboxylic acid ligand, has emerged as a versatile building block in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its structural flexibility, arising from the methylene groups between the phenyl ring and the carboxylate moieties, allows for the formation of diverse and intricate network topologies. This adaptability makes p-PDA and its isomers attractive for creating functional materials with potential applications in luminescence, catalysis, and, notably, as carriers for drug delivery systems. This document provides detailed application notes on the potential use of p-PDA-based coordination polymers in drug delivery and other areas, alongside specific experimental protocols for their synthesis.
Application Notes
While direct studies on p-phenylenediacetic acid-based coordination polymers for drug delivery are still emerging, the structural characteristics of these materials suggest significant potential in this field, drawing parallels from other well-studied carboxylate-based MOFs.
pH-Responsive Drug Delivery
A key application for carboxylate-based coordination polymers is in pH-responsive drug delivery systems. The coordination bonds between the metal ions and the carboxylate groups of the p-PDA ligand can be sensitive to changes in pH.[1][2] In the acidic microenvironment of tumor tissues or within the endo-lysosomal compartments of cells, these bonds can be cleaved, leading to the degradation of the framework and the subsequent release of an encapsulated drug.[1][3] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues.[3] Coordination polymers synthesized from p-PDA would likely exhibit similar pH-sensitive behavior, making them promising candidates for targeted cancer therapy.
Potential for High Drug Loading
The porous nature of many coordination polymers allows for the encapsulation of therapeutic molecules. The flexible nature of the p-PDA ligand can lead to the formation of frameworks with tunable pore sizes and volumes, potentially accommodating a high loading capacity of various drug molecules. The first use of coordination polymers in drug delivery demonstrated a remarkable drug loading capacity for ibuprofen.[4]
Luminescence-Based Sensing and Imaging
Lanthanide-based coordination polymers, including those synthesized with isomers of phenylenediacetic acid, often exhibit characteristic luminescence.[5][6] This property can be harnessed for developing luminescent sensors for detecting specific ions or small molecules.[7] In the context of drug delivery, luminescent frameworks can provide a means for tracking the location of the drug carrier within biological systems, enabling researchers to monitor its biodistribution and target engagement. The Eu(III) and Tb(III) complexes with 1,2-phenylenediacetic acid, for instance, exhibit characteristic visible luminescence.[5]
Data Presentation
Table 1: Physicochemical Properties of p-Phenylenediacetic Acid
Protocol 1: Solvothermal Synthesis of Lanthanide(III) Coordination Polymers with 1,2-Phenylenediacetic Acid[5]
Objective: To synthesize a series of lanthanide(III) coordination polymers with the general formula [Ln₂(1,2-pda)₃(DMF)₂]ₙ.
Materials:
Lanthanide(III) salt (e.g., Pr(NO₃)₃·xH₂O, SmCl₃·xH₂O, EuCl₃·xH₂O, Tb(NO₃)₃·xH₂O, Dy(NO₃)₃·xH₂O, Er(NO₃)₃·xH₂O)
1,2-Phenylenediacetic acid (1,2-H₂pda)
N,N'-dimethylformamide (DMF)
Teflon-lined stainless steel autoclave
Procedure:
Dissolve 1 mmol of the respective lanthanide(III) salt in 10 mL of DMF.
In a separate beaker, dissolve 1.5 mmol (0.2913 g) of 1,2-phenylenediacetic acid in 20 mL of DMF.
Combine the two solutions. No precipitation should be observed.
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
Seal the autoclave and heat it in a laboratory oven at 140 °C for 72 hours under autogenous pressure.
After 72 hours, allow the autoclave to cool to room temperature.
Filter the product, wash it with DMF, and dry it at room temperature.
The yield of the synthesis is typically in the range of 67–78%.[8]
Protocol 2: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer with p-Phenylenediacetic Acid and 4,4'-Bipyridine (Inferred from similar syntheses)[9][10]
Objective: To synthesize a Zinc(II) coordination polymer incorporating p-phenylenediacetic acid and a nitrogen-containing auxiliary ligand.
Materials:
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
p-Phenylenediacetic acid (p-H₂PDA)
4,4'-Bipyridine (4,4'-bpy)
Distilled water
Pyrex bottle or Teflon-lined stainless steel autoclave
Procedure:
In a Pyrex bottle, combine Zn(CH₃COO)₂·2H₂O (0.11 mmol, 24 mg), p-phenylenediacetic acid (0.11 mmol, 21 mg), and 4,4'-bipyridine (0.11 mmol, 17 mg).
Add 10 mL of distilled water to the mixture.
Seal the bottle and place it in an oven.
Heat the reaction mixture to 120 °C for 72 hours.
After the reaction period, cool the vessel slowly to room temperature to allow for crystal formation.
Collect the resulting crystals by filtration, wash with distilled water, and air-dry.
Application Notes and Protocols: Creating Fluorescent Probes with p-Phenylenediacetic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction p-Phenylenediacetic acid (p-PDA) is a versatile building block in the synthesis of fluorescent probes. Its rigid phenyl core provides a stable...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediacetic acid (p-PDA) is a versatile building block in the synthesis of fluorescent probes. Its rigid phenyl core provides a stable scaffold, while the two carboxylic acid groups offer reactive sites for derivatization. By functionalizing p-PDA, it is possible to create a variety of fluorescent sensors tailored for the detection of specific analytes such as metal ions and changes in pH. This document provides detailed application notes and protocols for the synthesis and utilization of a novel Schiff base fluorescent probe derived from p-phenylenediacetic acid for the detection of ferric ions (Fe³⁺).
Principle of Detection: A "Turn-Off" Fluorescent Sensor for Fe³⁺
The fluorescent probe, hereafter referred to as p-PDA-Sal , is synthesized through the condensation of a p-phenylenediacetic acid derivative with salicylaldehyde. The resulting Schiff base exhibits fluorescence due to the extended π-conjugation. Upon binding with paramagnetic Fe³⁺ ions, the fluorescence of the probe is quenched. This "turn-off" response is attributed to the interaction between the Fe³⁺ ion and the probe, which facilitates a photoinduced electron transfer (PET) process, leading to a non-radiative decay pathway.
Data Presentation
Photophysical Properties of p-PDA-Sal
Property
Value
Appearance
Yellowish solid
Excitation Wavelength (λex)
380 nm
Emission Wavelength (λem)
560 nm
Stokes Shift
180 nm
Quantum Yield (Φ)
~0.65
Solubility
Soluble in DMSO, DMF, Ethanol
Fe³⁺ Sensing Performance of p-PDA-Sal
Parameter
Value
Analyte
Fe³⁺
Detection Mechanism
Fluorescence Quenching ("Turn-Off")
Linear Range
0 - 50 µM
Limit of Detection (LOD)
1.5 µM
Response Time
< 1 minute
Optimal pH Range
6.0 - 8.0
Experimental Protocols
Synthesis of p-PDA-Sal Fluorescent Probe
Materials:
p-Phenylenediacetic acid
Thionyl chloride (SOCl₂)
Ethylenediamine
Salicylaldehyde
Ethanol
Dimethylformamide (DMF)
Triethylamine (TEA)
Standard laboratory glassware and stirring equipment
Rotary evaporator
Silica gel for column chromatography
Protocol:
Activation of p-Phenylenediacetic Acid:
In a round-bottom flask, suspend p-phenylenediacetic acid (1.94 g, 10 mmol) in 20 mL of dry DMF.
Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise at 0 °C with constant stirring.
Allow the reaction to warm to room temperature and stir for 2 hours.
Remove the excess thionyl chloride and DMF under reduced pressure using a rotary evaporator to obtain the acyl chloride derivative.
Amidation with Ethylenediamine:
Dissolve the obtained acyl chloride in 30 mL of dry dichloromethane (DCM).
In a separate flask, dissolve ethylenediamine (0.60 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in 20 mL of dry DCM.
Add the acyl chloride solution dropwise to the ethylenediamine solution at 0 °C.
Stir the reaction mixture at room temperature for 12 hours.
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to get the crude diamide intermediate.
Schiff Base Condensation:
Dissolve the crude diamide intermediate (10 mmol) in 50 mL of ethanol.
Add salicylaldehyde (2.44 g, 20 mmol) to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the mixture for 6 hours.
Cool the reaction mixture to room temperature. The product, p-PDA-Sal, will precipitate.
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Protocol for Fe³⁺ Detection
Materials:
p-PDA-Sal stock solution (1 mM in DMSO)
FeCl₃ stock solution (10 mM in deionized water)
HEPES buffer (10 mM, pH 7.4)
Fluorometer
Protocol:
Preparation of Test Solutions:
Prepare a series of solutions containing varying concentrations of Fe³⁺ (0 to 100 µM) in HEPES buffer.
To each solution, add the p-PDA-Sal stock solution to a final concentration of 10 µM.
The total volume of each sample should be kept constant (e.g., 2 mL).
Fluorescence Measurement:
Incubate the solutions at room temperature for 1 minute.
Measure the fluorescence emission spectra from 500 nm to 700 nm with an excitation wavelength of 380 nm.
Record the fluorescence intensity at 560 nm for each sample.
Data Analysis:
Plot the fluorescence intensity at 560 nm against the concentration of Fe³⁺.
Determine the linear range and calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Visualizations
Caption: Synthetic workflow for the p-PDA-Sal fluorescent probe.
Caption: Signaling mechanism of the p-PDA-Sal probe for Fe³⁺ detection.
Method
Application of p-Phenylenediacetic Acid in Liquid Crystal Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the utilization of p-Phenylenediacetic acid as a monomer in the synthesis of liquid crys...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of p-Phenylenediacetic acid as a monomer in the synthesis of liquid crystalline polymers. The focus is on the synthesis of a thermotropic liquid crystal polyester, highlighting its properties and the methodologies involved in its preparation.
Introduction
p-Phenylenediacetic acid is a versatile organic building block employed in various fields of chemical synthesis. In the realm of material science, it serves as a key component in the synthesis of liquid crystal polymers.[1] Its rigid phenylene core and the flexible diacetic acid moieties allow for the formation of mesogenic structures when polymerized with suitable co-monomers. This application note specifically details the synthesis of a biphenyl-based liquid crystal polyester, referred to as PEOP, which exhibits a smectic mesophase and possesses high thermal conductivity.[2]
Application: Synthesis of a Thermotropic Liquid Crystal Polyester (PEOP)
p-Phenylenediacetic acid is utilized as a dicarboxylic acid monomer in a melt polycondensation reaction with a biphenyl-based dihydroxy monomer to produce the liquid crystal polyester PEOP (poly 4', 4'''-[1, 2-ethanediyl-bis(oxy-2, 1-ethanediyloxy)]-bis(p-hydroxybiphenyl) p-phenyldiacetate).[2] This polyester is a semicrystalline polymer at room temperature and exhibits a smectic liquid crystal phase upon heating.[2] The incorporation of the p-phenylenediacetate unit contributes to the polymer's desirable thermal and mechanical properties.
The following table summarizes the key quantitative data for the liquid crystal polyester (PEOP) synthesized using p-Phenylenediacetic acid. For comparison, data for related polyesters synthesized with succinic acid (PEOS) and terephthalic acid (PEOT) are also included.[2]
Property
PEOP (p-Phenylenediacetic acid)
PEOS (Succinic acid)
PEOT (Terephthalic acid)
Thermal Conductivity (λ)
0.38 W/(m·K)
0.32 W/(m·K)
0.51 W/(m·K)
Heat Resistance Index (THRI)
171.8°C
162.2°C
174.6°C
Elasticity Modulus
2.3 GPa
1.8 GPa
3.6 GPa
Hardness
149.6 MPa
83.4 MPa
154.5 MPa
Experimental Protocols
1. Synthesis of the Biphenyl-based Dihydroxy Monomer
The biphenyl-based dihydroxy monomer is synthesized from 4,4'-biphenyl (BP) and triethylene glycol (TEG). While the specific detailed protocol for this monomer was not available in the searched literature, a general synthetic approach would involve a Williamson ether synthesis.
2. Synthesis of the Liquid Crystal Polyester (PEOP) via Melt Polycondensation
The following is a generalized protocol for the melt polycondensation of the biphenyl-based dihydroxy monomer and p-phenylenediacetic acid to yield the PEOP liquid crystal polyester.[2]
High-vacuum reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
Charging the Reactor: Equimolar amounts of the biphenyl-based dihydroxy monomer and p-phenylenediacetic acid are charged into the reaction vessel. A catalytic amount of a suitable polycondensation catalyst is added.
Inert Atmosphere: The reactor is purged with high-purity nitrogen to remove any oxygen and moisture. A slow, continuous flow of nitrogen is maintained throughout the initial stages of the reaction.
Esterification (First Stage): The temperature of the reaction mixture is gradually raised to a point where the monomers melt and react to form oligomers. This stage is typically carried out at a temperature range of 180-220°C for a period of 1-2 hours under a nitrogen atmosphere. Water is evolved as a byproduct of the esterification reaction and is removed from the system.
Polycondensation (Second Stage): After the initial esterification, the temperature is further increased to 250-280°C, and a high vacuum (typically <1 Torr) is applied. This facilitates the removal of the remaining byproducts (e.g., water, ethylene glycol) and drives the polymerization reaction towards the formation of a high molecular weight polymer. This stage is typically continued for 2-4 hours, and the progress of the reaction can be monitored by the increase in the viscosity of the melt.
Polymer Isolation: Once the desired viscosity is achieved, the reaction is stopped by cooling the reactor. The resulting polymer is then extruded from the reactor and can be pelletized or ground into a powder for further characterization and processing.
Characterization:
The resulting PEOP polymer can be characterized by various techniques to confirm its structure and properties:
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages and the presence of characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and liquid crystal phase transition temperatures.[3]
Polarized Optical Microscopy (POM): To observe the texture of the liquid crystalline mesophases and identify the type of phase (e.g., smectic, nematic).
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
X-ray Diffraction (XRD): To study the crystalline and mesophase structures.
Visualizations
Caption: Synthesis pathway for the PEOP liquid crystal polyester.
Caption: General experimental workflow for melt polycondensation.
Note on Small-Molecule Liquid Crystals
Extensive literature searches did not yield specific examples or detailed synthetic protocols for the application of p-Phenylenediacetic acid in the synthesis of non-polymeric, small-molecule liquid crystals. The primary application of this compound in the field of liquid crystals appears to be as a monomer for the synthesis of liquid crystal polymers. Therefore, researchers interested in developing novel liquid crystals from p-Phenylenediacetic acid may need to explore esterification reactions with various mesogenic phenols and characterize the resulting products for their liquid crystalline properties.
Application Notes and Protocols for p-Phenylenediacetic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the utilization of p-phenylenediacetic acid (p-PDA) in the synthesis of coordination polymers and aro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of p-phenylenediacetic acid (p-PDA) in the synthesis of coordination polymers and aromatic polyesters. The information is intended to guide researchers in the design and execution of experiments involving this versatile dicarboxylic acid.
Overview of p-Phenylenediacetic Acid
p-Phenylenediacetic acid is a rigid, difunctional organic linker widely employed in crystal engineering and polymer chemistry.[1] Its linear geometry and the presence of two carboxylic acid groups allow for the construction of a variety of supramolecular architectures and polymeric materials.
Table 1: Physicochemical Properties of p-Phenylenediacetic Acid
Property
Value
Chemical Formula
C₁₀H₁₀O₄
Molecular Weight
194.18 g/mol
Appearance
White to pale yellow crystalline powder
Melting Point
258-260 °C
Solubility
Slightly soluble in water; soluble in ethanol, acetone, and DMF
Synthesis of Coordination Polymers
Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. p-Phenylenediacetic acid is an excellent ligand for the synthesis of coordination polymers with diverse topologies and potential applications in areas such as luminescence and catalysis. The following protocols detail the synthesis of both lanthanide and transition metal-based coordination polymers using solvothermal and hydrothermal methods.
General Experimental Workflow for Coordination Polymer Synthesis
The synthesis of coordination polymers from p-PDA typically follows a straightforward workflow, from reactant preparation to product characterization.
General workflow for the synthesis and characterization of coordination polymers.
Protocol 1: Solvothermal Synthesis of a Lanthanide Coordination Polymer
This protocol describes the synthesis of a lanthanide-based coordination polymer using a solvothermal method in a N,N'-dimethylformamide (DMF) medium.[2]
Table 2: Reactants and Conditions for Lanthanide Coordination Polymer Synthesis
In a Teflon-lined stainless-steel autoclave, dissolve the lanthanide(III) nitrate hydrate (e.g., 0.1 mmol) in DMF.
Add p-phenylenediacetic acid (0.1 mmol) to the solution.
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
After the reaction, allow the autoclave to cool slowly to room temperature.
Collect the resulting crystals by filtration.
Wash the crystals with fresh DMF and then with a volatile solvent like acetone.
Dry the crystals in air.
Characterize the product using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, FT-IR spectroscopy, and thermogravimetric analysis.
Protocol 2: Hydrothermal Synthesis of a Transition Metal Coordination Polymer
This protocol outlines the synthesis of a transition metal coordination polymer via a hydrothermal method.[3]
Table 3: Reactants and Conditions for Transition Metal Coordination Polymer Synthesis
Parameter
Value
Metal Salt
Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
Ligand 1
Sodium 1,4-phenylenediacetate
Ligand 2 (co-ligand)
4,4'-bipyridylethylene (bpee)
Solvent
Water-Methanol mixture
Reaction Time
24 hours
Temperature
Room Temperature (with stirring)
Experimental Procedure:
Prepare a solution of sodium 1,4-phenylenediacetate by neutralizing p-phenylenediacetic acid with a stoichiometric amount of sodium hydroxide in water.
In a separate flask, prepare a water-methanol solution of Zn(NO₃)₂·6H₂O.
Dissolve the co-ligand, 4,4'-bipyridylethylene, in the metal salt solution.
Add the sodium 1,4-phenylenediacetate solution to the metal-ligand solution with stirring.
Continue stirring the mixture at room temperature for 24 hours.
Collect the crystalline product by filtration.
Wash the crystals with water and methanol.
The resulting crystals are air-stable and can be dried for further characterization.
Synthesis of Aromatic Polyesters
p-Phenylenediacetic acid can be used as a monomer in the synthesis of aromatic polyesters through polycondensation reactions. These polyesters can exhibit desirable properties such as high thermal stability and good mechanical strength.
General Experimental Workflow for Polyester Synthesis
The synthesis of aromatic polyesters from p-PDA involves the reaction of the diacid with a suitable diol or bisphenol, followed by purification and characterization of the resulting polymer.
General workflow for the synthesis and characterization of aromatic polyesters.
Protocol 3: Interfacial Polycondensation of p-Phenylenediacetic Acid with a Bisphenol
This protocol describes the synthesis of an aromatic polyester by reacting the diacid chloride of p-PDA with a bisphenol at the interface of two immiscible solvents.[4][5]
Table 4: Reactants and Conditions for Interfacial Polycondensation
Parameter
Value
Acid Monomer
p-Phenylenediacetoyl chloride (prepared from p-PDA)
Preparation of p-Phenylenediacetoyl chloride: Convert p-phenylenediacetic acid to its diacid chloride using a standard chlorinating agent like thionyl chloride.
In a three-neck round-bottom flask, dissolve the bisphenol (1 mmol), NaOH (2 mmol), and the phase transfer catalyst in water.
Cool the aqueous solution to 0 °C with stirring.
Prepare a solution of p-phenylenediacetoyl chloride (1 mmol) in dichloromethane.
Add the organic solution to the aqueous solution in one portion with vigorous stirring.
Continue stirring the reaction mixture at 30 °C for 1 hour.
Pour the viscous solution into a large volume of a non-solvent like hexane to precipitate the polyester.
Filter the polymer, wash it thoroughly with distilled water, and dry it under vacuum.
Characterize the polyester for its inherent viscosity, molecular weight (GPC), and thermal properties (DSC, TGA).
Protocol 4: Melt Polycondensation of p-Phenylenediacetic Acid with a Diol
This protocol details the synthesis of a polyester via direct melt polycondensation, a solvent-free method.[6][7]
Table 5: Reactants and Conditions for Melt Polycondensation
Parameter
Value
Acid Monomer
p-Phenylenediacetic Acid
Diol Monomer
Aliphatic diol (e.g., 1,4-butanediol)
Catalyst
Inorganic acid (e.g., H₃PO₄) or a metal-based catalyst
Temperature
190 °C
Reaction Time
24-48 hours
Atmosphere
Inert gas (e.g., Nitrogen or Argon) followed by vacuum
Experimental Procedure:
In a three-necked reaction vessel equipped with a mechanical stirrer and a distillation outlet, combine p-phenylenediacetic acid and the diol in a 1:1 molar ratio.
Add the catalyst (e.g., 0.1-0.5% w/w) to the mixture.
Heat the reaction vessel to 190 °C under a slow stream of an inert gas to facilitate the removal of water formed during esterification.
After the initial esterification stage (indicated by the cessation of water distillation), apply a vacuum (e.g., 15 mbar) to the system.
Continue the reaction under vacuum for an additional 24-48 hours to increase the molecular weight of the polymer.
Cool the reactor and collect the solid polyester.
The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Characterize the polymer using GPC, NMR, and thermal analysis techniques.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
Perform all reactions in a well-ventilated fume hood.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Use caution when working with high temperatures and vacuum.
Analytical Techniques for the Characterization of p-Phenylenediacetic Acid-Based Materials
Application Note & Protocols Audience: Researchers, scientists, and drug development professionals. Introduction p-Phenylenediacetic acid (p-PDA) is a versatile organic compound utilized as a building block in the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Phenylenediacetic acid (p-PDA) is a versatile organic compound utilized as a building block in the synthesis of a wide array of materials, including fluorescent whitening agents, pharmaceutical intermediates, liquid crystal polymers, and metal-organic frameworks (MOFs).[1] Its rigid phenyl ring and two carboxylic acid functionalities impart unique structural and chemical properties to the resulting materials. The comprehensive characterization of p-PDA based materials is crucial for ensuring their quality, performance, and safety in various applications. This document provides detailed application notes and protocols for the key analytical techniques used to characterize these materials.
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the chemical structure and purity of p-PDA and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of p-PDA based materials, it is used to confirm the presence of the carboxylic acid groups and the aromatic ring, and to monitor chemical transformations during synthesis.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[2]
Sample Preparation: Place a small amount of the solid p-PDA based material directly onto the ATR crystal (e.g., DuraSamplIR II).[2] Ensure good contact between the sample and the crystal.
Data Acquisition:
Collect a background spectrum of the empty ATR crystal.
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
Process the spectrum to correct for background and atmospheric interference.
Identify the characteristic absorption bands for p-PDA based materials.
Table 1: Characteristic FTIR Absorption Bands for p-PDA
Functional Group
Wavenumber (cm⁻¹)
Description
O-H stretch (Carboxylic acid)
3300-2500 (broad)
Hydrogen-bonded hydroxyl group
C-H stretch (Aromatic)
3100-3000
Aromatic C-H bonds
C=O stretch (Carboxylic acid)
1750-1680
Carbonyl group of the carboxylic acid
C=C stretch (Aromatic)
1600-1450
Aromatic ring vibrations
C-O stretch (Carboxylic acid)
1320-1210
Carbon-oxygen single bond
O-H bend (Carboxylic acid)
950-910 (broad)
Out-of-plane bend of the hydroxyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure determination and purity assessment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrument: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
Dissolve 5-10 mg of the p-PDA based material in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). p-PDA is soluble in ethanol and acetone.[1]
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
Acquire a ¹³C NMR spectrum using a proton-decoupling sequence. Key parameters include a 30° pulse angle, a 2-5 second relaxation delay, and 1024 or more scans.
Data Analysis:
Process the spectra (Fourier transform, phase correction, and baseline correction).
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Assign the chemical shifts (δ) in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for p-PDA in DMSO-d₆
Nucleus
Atom
Chemical Shift (ppm)
Multiplicity
Integration
¹H
-CH ₂-COOH
~3.5
Singlet
4H
¹H
Ar-H
~7.2
Singlet
4H
¹³C
-C H₂-COOH
~40
-
-
¹³C
Ar-C
~129, ~135
-
-
¹³C
-C OOH
~172
-
-
UV-Visible and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light and can be used for developing fluorescent probes.[1][]
Experimental Protocol: UV-Visible and Fluorescence Spectroscopy
Instrument: A UV-Vis spectrophotometer and a spectrofluorometer.
Sample Preparation:
Prepare a dilute solution of the p-PDA based material in a suitable solvent (e.g., methanol, dichloromethane) with a known concentration (e.g., 5 x 10⁻⁶ mol L⁻¹).[4]
Data Acquisition (UV-Vis):
Record the absorbance spectrum over a range of 200-800 nm.
Use the pure solvent as a blank.
Data Acquisition (Fluorescence):
Determine the excitation wavelength (λex) from the absorption maximum in the UV-Vis spectrum.
Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) from the UV-Vis spectrum.
Identify the wavelength of maximum emission (λem) from the fluorescence spectrum.
Chromatographic Techniques
Chromatography is essential for separating and quantifying the components of a mixture, making it a critical tool for purity assessment and quality control of p-PDA based materials.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient separation technique used to determine the purity of p-PDA and its derivatives and to quantify impurities.[1]
Experimental Protocol: Reversed-Phase HPLC
Instrument: An HPLC system equipped with a UV detector.
Column: Ascentis C18, 15 cm x 4.6 mm I.D., 5 µm particles.
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphoric acid) and an organic solvent (e.g., acetonitrile). A typical gradient could be 75:25 (aqueous:organic).
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection: UV absorbance at 215 nm.
Sample Preparation: Dissolve the sample in a suitable solvent mixture (e.g., water:acetonitrile:methanol, 75:20:5) to a concentration of approximately 50 µg/mL.
Injection Volume: 5 µL.
Data Analysis:
Identify the retention time of the main peak corresponding to the p-PDA based material.
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. They are crucial for determining the thermal stability and decomposition behavior of p-PDA based polymers and materials.[5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Experimental Protocol: TGA
Instrument: A thermogravimetric analyzer.
Sample Preparation: Place 5-10 mg of the p-PDA based material in an alumina or platinum crucible.
Data Acquisition:
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
Conduct the analysis under a controlled atmosphere (e.g., nitrogen or air).
Data Analysis:
Plot the percentage of weight loss versus temperature.
Determine the onset temperature of decomposition (Td), which is an indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting point and glass transition temperature.
Experimental Protocol: DSC
Instrument: A differential scanning calorimeter.
Sample Preparation: Seal 3-5 mg of the p-PDA based material in an aluminum pan.
Data Acquisition:
Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.
A heat-cool-heat cycle is often employed to erase the thermal history of the material.
Data Analysis:
Identify endothermic and exothermic peaks in the DSC thermogram.
Determine the melting point (Tm) from the peak of the melting endotherm. The melting point of p-PDA is reported to be in the range of 248-260°C.[1]
Determine the glass transition temperature (Tg) from the step change in the baseline.
Table 3: Thermal Properties of a Representative p-PDA Based Polymer (BPDA-PDA Polyimide)
Property
Value
Technique
Glass Transition Temperature (Tg)
340 °C
DSC
5% Weight Loss Temperature (in N₂)
591 °C
TGA
Note: These values are for a specific polyimide and will vary for other p-PDA based materials.[6]
Microscopic Techniques
Microscopy is used to visualize the morphology and structure of p-PDA based materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface topography of a material.
Experimental Protocol: SEM
Instrument: A scanning electron microscope.
Sample Preparation:
Mount the p-PDA based material onto an SEM stub using conductive adhesive tape.
If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold, palladium) using a sputter coater.
Data Acquisition:
Introduce the sample into the SEM chamber and evacuate to high vacuum.
Scan the electron beam across the sample surface and collect the secondary or backscattered electrons to form an image.
Data Analysis:
Analyze the images to determine the surface morphology, particle size, and shape.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the internal structure of materials at a very high resolution.
Experimental Protocol: TEM
Instrument: A transmission electron microscope.
Sample Preparation:
For nanomaterials, disperse the sample in a suitable solvent and drop-cast a small volume onto a TEM grid (e.g., carbon-coated copper grid).
For bulk materials, thin sections may need to be prepared using ultramicrotomy.
Data Acquisition:
Insert the TEM grid into the microscope.
Transmit a beam of electrons through the sample and focus the transmitted electrons to form an image.
Data Analysis:
Analyze the images to determine the size, shape, and internal structure of the material.
Visualized Workflows and Relationships
Caption: A comprehensive workflow for the characterization of p-PDA based materials.
Caption: Relationship between material properties and analytical techniques.
Application Notes and Protocols: p-Phenylenediacetic Acid as a Ligand for Lanthanide Coordination Polymers
Audience: Researchers, scientists, and drug development professionals. Introduction p-Phenylenediacetic acid (p-H2PDA or 1,4-phenylenediacetic acid) is a versatile organic ligand used in the construction of coordination...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Phenylenediacetic acid (p-H2PDA or 1,4-phenylenediacetic acid) is a versatile organic ligand used in the construction of coordination polymers and metal-organic frameworks (MOFs). Its structure, featuring a rigid phenylene core and flexible carboxylate-bearing methylene groups, allows for the formation of diverse and robust network architectures. When combined with lanthanide ions (Ln³⁺), which possess unique photophysical properties, p-H2PDA serves as an effective "antenna" ligand. It absorbs UV light and transfers the energy to the lanthanide center, which then emits light at its characteristic, sharp wavelengths. This sensitization process, known as the "antenna effect," is crucial for overcoming the low absorption coefficients of lanthanide ions. The resulting lanthanide coordination polymers (Ln-CPs) are promising materials for applications in luminescence sensing, bio-imaging, and as potential carriers for drug delivery.[1][2] This document provides an overview of the structural data, experimental protocols for synthesis and characterization, and potential applications of lanthanide coordination polymers based on p-phenylenediacetic acid.
Data Presentation
The structural and photophysical properties of lanthanide coordination polymers are highly dependent on the specific lanthanide ion and the synthesis conditions. Below are tables summarizing key quantitative data for representative lanthanide-p-phenylenediacetic acid coordination polymers.
Table 1: Crystallographic Data for Lanthanide-p-Phenylenediacetate Coordination Polymers
N,N'-Dimethylformamide (DMF) (optional, as a co-solvent)
20 mL Teflon-lined stainless steel autoclave
Procedure:
In a 50 mL beaker, dissolve 0.2 mmol of the lanthanide salt in 5 mL of deionized water.
In a separate 50 mL beaker, dissolve 0.3 mmol of p-phenylenediacetic acid in 5 mL of deionized water (and 1 mL of DMF if solubility is an issue). Gentle heating may be required.
Combine the two solutions in the Teflon liner of the autoclave.
Seal the autoclave and place it in a programmable oven.
Heat the autoclave to 140-160 °C for 72 hours.
Allow the autoclave to cool slowly to room temperature over 24 hours.
Filter the resulting crystalline product and wash with deionized water and ethanol.
Dry the product in an oven at 60 °C for 12 hours.
Characterization:
The resulting crystalline powder should be characterized by powder X-ray diffraction (PXRD) to confirm phase purity and by thermogravimetric analysis (TGA) to determine thermal stability and solvent content.
Protocol 2: Luminescence Sensing of Nitroaromatics
This protocol provides a general method for evaluating the potential of a luminescent lanthanide-p-PDA polymer for sensing nitroaromatic compounds in a solvent.[12]
Materials:
Luminescent Ln-p-PDA powder (e.g., Tb-p-PDA or Eu-p-PDA)
N,N'-Dimethylformamide (DMF) or another suitable solvent
Stock solution of a nitroaromatic analyte (e.g., nitrobenzene, 2,4,6-trinitrophenol) in DMF (e.g., 10⁻² M)
Fluorometer
Procedure:
Prepare a stable suspension of the Ln-p-PDA powder in DMF (e.g., 1 mg in 10 mL). Sonicate for 15-30 minutes to ensure a fine, homogeneous suspension.
Record the emission spectrum of the suspension at the optimal excitation wavelength for the lanthanide ion (typically determined from an excitation spectrum scan).
Sequentially add small aliquots of the nitroaromatic stock solution to the suspension in the cuvette.
After each addition, gently mix and allow the system to equilibrate for 1-2 minutes before recording the emission spectrum again.
Monitor the change in the intensity of the characteristic emission peak of the lanthanide ion (e.g., ~615 nm for Eu³⁺ or ~545 nm for Tb³⁺).
Plot the luminescence intensity (I₀/I) versus the analyte concentration, where I₀ is the initial intensity and I is the intensity after adding the analyte. This can be used to determine the quenching efficiency (Stern-Volmer constant).
Protocol 3: Conceptual Protocol for Drug Loading and Release
This protocol outlines a conceptual framework for using lanthanide-p-PDA MOFs as carriers for drug delivery, a potential application for porous coordination polymers.[13][14]
Materials:
Activated (solvent-exchanged and dried) Ln-p-PDA MOF
Model drug (e.g., ibuprofen, 5-fluorouracil)
Suitable solvent for the drug (e.g., ethanol, hexane)
Phosphate-buffered saline (PBS) at pH 7.4
UV-Vis spectrophotometer
Procedure (Loading):
Immerse a known mass of the activated Ln-p-PDA MOF in a concentrated solution of the model drug.
Stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
Filter the solid, wash with a small amount of fresh solvent to remove surface-adsorbed drug, and dry under vacuum.
Measure the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry to quantify the amount of loaded drug.
Procedure (Release):
Suspend a known mass of the drug-loaded MOF in a known volume of PBS (pH 7.4) to simulate physiological conditions.
Keep the suspension under constant, gentle agitation at 37 °C.
At predetermined time intervals, withdraw a small aliquot of the PBS, and replace it with fresh PBS to maintain a constant volume.
Measure the concentration of the released drug in the withdrawn aliquots using UV-Vis spectrophotometry.
Plot the cumulative drug release as a function of time.
Application Notes and Protocols for Solvothermal Synthesis of p-Phenylenediacetic Acid Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) using p-Phenylenediacetic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) using p-Phenylenediacetic acid (p-PDA) as the organic linker. The information is tailored for researchers in materials science and professionals in drug development, focusing on synthesis conditions, experimental procedures, and potential applications in drug delivery.
Introduction to p-Phenylenediacetic Acid MOFs
p-Phenylenediacetic acid is a versatile organic linker for the synthesis of Metal-Organic Frameworks. Its structure, featuring a central phenyl ring and two carboxylic acid groups separated by methylene spacers, allows for the formation of diverse and stable framework structures. These MOFs are of particular interest in the field of drug delivery due to their potential for high porosity, tunable pore sizes, and biocompatibility. The solvothermal synthesis method is a widely employed technique for the crystallization of these materials, involving the reaction of the organic linker and a metal salt in a sealed vessel at elevated temperatures.
Solvothermal Synthesis: Key Parameters and Considerations
The successful synthesis of p-PDA MOFs via the solvothermal method is dependent on several critical parameters that influence the final product's crystallinity, morphology, and porosity. Careful control of these parameters is essential to achieve the desired material properties.
Metal Source
The choice of the metal node is fundamental in determining the topology and properties of the resulting MOF. Various metal salts can be employed, with the most common being nitrates, acetates, and chlorides of transition metals and main group elements.
Solvent System
The solvent plays a crucial role in dissolving the precursors and mediating the reaction. Common solvents for solvothermal synthesis of MOFs include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, methanol, and water. A mixture of solvents is often used to achieve optimal solubility of both the metal salt and the organic linker.
Temperature and Reaction Time
The reaction temperature and duration are critical for the nucleation and growth of MOF crystals. Typical solvothermal synthesis temperatures range from 80°C to 150°C, with reaction times varying from several hours to a few days. Optimization of these parameters is crucial for obtaining a crystalline product with high yield and purity.
Modulators
Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), are often added to the reaction mixture to control the crystal size and morphology of the MOFs. They compete with the linker for coordination to the metal centers, thereby influencing the kinetics of crystal growth.
Experimental Protocols
This section provides detailed protocols for the solvothermal synthesis of p-PDA MOFs with different metal nodes.
Protocol 1: Hydrothermal Synthesis of Gallium-based p-PDA MOF (Ga-MIL-53-PDA)
This protocol describes the synthesis of a gallium-based MOF using p-Phenylenediacetic acid under hydrothermal conditions.
Materials:
Gallium(III) nitrate hydrate (Ga(NO₃)₃·xH₂O)
p-Phenylenediacetic acid (p-PDA)
Sodium hydroxide (NaOH)
Deionized water
Procedure:
In a typical synthesis, a mixture of Gallium(III) nitrate hydrate, p-Phenylenediacetic acid, and a small amount of sodium hydroxide is prepared in deionized water.
The mixture is sealed in a Teflon-lined stainless-steel autoclave.
The autoclave is heated in an oven at 100°C for 24 hours.
After the reaction, the autoclave is allowed to cool down to room temperature.
The resulting solid product is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.
General Protocol for Solvothermal Synthesis of Zinc-based p-PDA MOF (Hypothetical)
While specific literature on Zn-p-PDA MOFs is emerging, a general protocol based on common practices for similar carboxylate-based linkers is provided below. Researchers should optimize the parameters for their specific needs.
Materials:
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
p-Phenylenediacetic acid (p-PDA)
N,N-Dimethylformamide (DMF)
Ethanol
Procedure:
Dissolve the Zinc salt and p-Phenylenediacetic acid in a mixture of DMF and ethanol in a glass vial. The molar ratio of metal to linker should be systematically varied to find the optimal condition.
Seal the vial and place it in a programmable oven.
Heat the vial to a temperature between 100°C and 120°C for 12 to 48 hours.
After cooling to room temperature, a crystalline product should be visible.
Collect the crystals by decantation or filtration, wash thoroughly with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted precursors and solvent molecules from the pores.
Dry the product under vacuum.
Data Presentation: Synthesis Conditions
The following table summarizes the synthesis conditions for the successfully reported Ga-MIL-53-PDA and provides a template for recording experimental parameters for other p-PDA MOFs.
MOF Name
Metal Source
Linker
Solvent(s)
Temperature (°C)
Time (h)
Modulator
Ga-MIL-53-PDA
Gallium(III) nitrate hydrate
p-PDA
Water, NaOH
100
24
None
[Your Zn-p-PDA MOF]
e.g., Zinc(II) nitrate
p-PDA
e.g., DMF, Ethanol
e.g., 120
e.g., 24
e.g., Acetic acid
[Your Cu-p-PDA MOF]
e.g., Copper(II) nitrate
p-PDA
e.g., DMF, Water
e.g., 100
e.g., 48
e.g., None
[Your Zr-p-PDA MOF]
e.g., Zirconium(IV) chloride
p-PDA
e.g., DMF, Formic acid
e.g., 120
e.g., 72
Formic acid
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the solvothermal synthesis of p-PDA MOFs.
Caption: General workflow for the solvothermal synthesis of p-PDA MOFs.
Applications in Drug Delivery
MOFs constructed from p-Phenylenediacetic acid are promising candidates for drug delivery applications. Their porous structure can be utilized to encapsulate therapeutic molecules, offering the potential for controlled and targeted release.
Drug Loading
Drug molecules can be loaded into p-PDA MOFs through various methods, including:
In-situ encapsulation: The drug is added to the synthesis mixture and becomes entrapped within the MOF pores as the framework forms.
Post-synthetic modification: The pre-synthesized MOF is soaked in a solution containing the drug, allowing the drug molecules to diffuse into the pores.
Controlled Release
The release of the encapsulated drug can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific biomolecules. The flexible nature of the p-PDA linker may also contribute to a "breathing" effect in the MOF structure, which can influence the rate of drug release.
Future Directions for Drug Development Professionals
The development of p-PDA MOFs for drug delivery is an active area of research. Key areas for future investigation include:
Synthesis of p-PDA MOFs with various metal nodes to tune the drug loading capacity and release kinetics.
Functionalization of the p-PDA linker to introduce specific functionalities for targeted drug delivery.
In-depth studies on the biocompatibility and toxicity of p-PDA MOFs.
Investigation of the loading and release profiles of a wide range of therapeutic agents.
By systematically exploring the synthesis conditions and characterizing the properties of p-PDA MOFs, researchers can unlock their full potential as advanced drug delivery platforms.
Application
Application Notes and Protocols: p-Phenylenediacetic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction p-Phenylenediacetic acid (p-PDA) is a versatile aromatic dicarboxylic acid that serves as a valuable building block in polymer chemistry. Its r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediacetic acid (p-PDA) is a versatile aromatic dicarboxylic acid that serves as a valuable building block in polymer chemistry. Its rigid phenylene core and flexible acetic acid groups allow for the synthesis of a variety of polymers with tailored properties. This document provides detailed application notes and experimental protocols for the utilization of p-PDA in the synthesis of high-performance polyesters and polyamides, with a special focus on their potential applications in drug delivery systems.
Applications of p-Phenylenediacetic Acid in Polymer Synthesis
p-Phenylenediacetic acid is a key monomer in the production of various polymers, including:
Liquid Crystal Polyesters: The rigid structure of p-PDA contributes to the formation of liquid crystalline phases in polyesters, leading to materials with high thermal stability, excellent mechanical properties, and high thermal conductivity.[1]
Polyamides: p-PDA can be reacted with diamines to produce semi-aromatic polyamides with potentially enhanced thermal and mechanical properties compared to their aliphatic counterparts.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate groups of p-PDA can coordinate with metal ions to form intricate one-, two-, or three-dimensional structures with applications in catalysis, gas storage, and sensing.
Drug Delivery Systems: Copolymers incorporating p-PDA can be designed to create smart materials, such as pH-responsive micelles, for the targeted and controlled release of therapeutics.[2][3][4][5]
Data Presentation: Properties of p-PDA Based Polymers
The incorporation of p-PDA into polymer backbones significantly influences their physical and chemical properties. Below is a summary of key quantitative data for a representative liquid crystal polyester synthesized using p-PDA.
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
Charging the Reactor: Equimolar amounts of the dihydroxy monomer and p-Phenylenediacetic acid are charged into the reaction vessel. A catalytic amount of zinc acetate (e.g., 0.1 mol%) is added.
Esterification (First Stage): The reactor is purged with nitrogen and heated to a temperature of 200-220°C under a slow stream of nitrogen. The mixture is stirred continuously. Water, the byproduct of the esterification reaction, is distilled off. This stage is typically continued for 2-3 hours.
Polycondensation (Second Stage): The temperature is gradually raised to 250-270°C, and a vacuum (typically below 1 mmHg) is slowly applied to remove the remaining water and other volatile byproducts. The viscosity of the reaction mixture will increase significantly. This stage is continued for 3-5 hours until the desired molecular weight is achieved, as indicated by the stirrer torque.
Polymer Recovery: The reactor is cooled down under nitrogen. The resulting polyester is then extruded from the reactor and can be pelletized for further characterization and processing.
Caption: Workflow for polyester synthesis via melt polycondensation.
Protocol 2: Synthesis of a Polyamide via Direct Polycondensation
This protocol provides a general procedure for the synthesis of a semi-aromatic polyamide from p-Phenylenediacetic acid and an aliphatic diamine, such as hexamethylenediamine.
Materials:
p-Phenylenediacetic acid
Hexamethylenediamine
N-Methyl-2-pyrrolidone (NMP)
Pyridine
Triphenyl phosphite
Lithium chloride
Nitrogen gas (high purity)
Reaction vessel equipped with a mechanical stirrer and nitrogen inlet.
Procedure:
Monomer and Solvent Preparation: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve p-Phenylenediacetic acid and an equimolar amount of hexamethylenediamine in NMP containing dissolved lithium chloride (e.g., 5% w/v).
Activating Agent Addition: To the stirred solution, add pyridine followed by the dropwise addition of triphenyl phosphite.
Polymerization: The reaction mixture is heated to 100-120°C and maintained at this temperature for 3-6 hours. The progress of the polymerization is monitored by the increase in viscosity.
Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into a non-solvent, such as methanol, to precipitate the polyamide. The fibrous polymer is then collected by filtration, washed thoroughly with methanol and water to remove residual solvent and reagents, and dried in a vacuum oven at 80°C overnight.
Technical Support Center: MOF Synthesis with p-Phenylenediacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using p-Phenylenediacetic acid as an organic linker.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of MOFs with p-Phenylenediacetic acid, offering potential causes and solutions in a question-and-answer format.
Q1: The product of my MOF synthesis is an amorphous powder or shows very poor crystallinity. How can I improve this?
A1: Poor crystallinity is a frequent challenge in MOF synthesis. Several factors related to nucleation and crystal growth can contribute to this issue.
Troubleshooting Workflow for Poor Crystallinity
Caption: Troubleshooting workflow for poor crystallinity in MOF synthesis.
Potential Causes and Solutions:
Rapid Precipitation: The flexible nature of the p-Phenylenediacetic acid linker, due to the methylene (-CH2-) spacer, can sometimes lead to rapid and uncontrolled coordination with metal ions, resulting in the precipitation of an amorphous solid instead of crystalline MOF.
Solution: Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid or formic acid), into the reaction mixture. The modulator competes with the p-Phenylenediacetic acid for coordination to the metal centers, slowing down the reaction rate and promoting the growth of well-ordered crystals.
Suboptimal Reaction Temperature and Time: The kinetics of MOF formation are highly sensitive to temperature and reaction duration.
Solution: Systematically vary the solvothermal reaction temperature (e.g., in 10-20°C increments) and time (e.g., from 12 to 72 hours) to find the optimal conditions for crystal nucleation and growth.
Inappropriate Solvent System: The solubility of p-Phenylenediacetic acid and the metal salt, as well as the coordination dynamics, are heavily influenced by the solvent. p-Phenylenediacetic acid is slightly soluble in water but more soluble in polar organic solvents like ethanol and acetone.[1]
Solution: Experiment with different solvents or solvent mixtures. Common solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water. A mixture of solvents can sometimes provide the ideal solubility and coordination environment.
Incorrect pH: The deprotonation of the carboxylic acid groups of p-Phenylenediacetic acid is crucial for coordination with the metal ions and is pH-dependent.
Solution: Adjust the pH of the reaction mixture. The addition of a base (e.g., NaOH or triethylamine) can facilitate the deprotonation of the linker. However, excessive basicity can lead to the precipitation of metal hydroxides. A careful optimization of pH is therefore necessary.
Q2: I've obtained a crystalline product, but it's not the expected phase (polymorphism). What could be the cause?
A2: The formation of different crystalline phases (polymorphs) is a known challenge in MOF synthesis and can be influenced by the flexibility of the p-Phenylenediacetic acid linker. The methylene spacers allow the carboxylate groups to rotate and adopt different conformations, which can lead to the formation of various stable crystal structures.
Logical Relationship for Polymorphism Control
Caption: Influence of synthesis parameters on linker conformation and resulting MOF polymorph.
Controlling Polymorphism:
Temperature: The reaction temperature can influence the kinetic and thermodynamic stability of different polymorphs. Syntheses at different temperatures may yield different crystalline phases.
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the p-Phenylenediacetic acid linker and template the formation of a specific polymorph.
Modulators: The type and concentration of a modulator can influence the relative growth rates of different crystal faces, potentially favoring the formation of one polymorph over another.
Q3: My MOF yield is consistently low. How can I improve it?
A3: Low yields can be frustrating and are often due to incomplete reactions, formation of soluble side products, or loss of product during purification.
Potential Causes and Solutions:
Incomplete Reaction: The reaction may not have reached completion under the chosen conditions.
Solution: Increase the reaction time or temperature. Ensure proper mixing of the reagents.
Suboptimal Stoichiometry: An incorrect molar ratio of metal to linker can lead to the formation of undesired, soluble coordination complexes instead of the extended MOF structure.
Solution: Systematically vary the metal-to-linker ratio to find the optimal stoichiometry for your specific system.
Linker Solubility: While p-Phenylenediacetic acid is soluble in some organic solvents, its solubility might be a limiting factor in certain systems.
Solution: Consider using the salt of the linker (e.g., disodium p-phenylenediacetate) to improve its solubility in aqueous or polar protic solvents. This can be achieved by pre-dissolving the linker in a basic solution.
Product Loss During Washing: The synthesized MOF crystals might be very small and could be lost during the centrifugation and washing steps.
Solution: Use a lower centrifugation speed or longer centrifugation time. Consider using membrane filtration for product isolation if the crystals are extremely fine.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of MOFs synthesized with p-Phenylenediacetic acid?
A1: The thermal stability of a MOF depends on both the organic linker and the metal node. Generally, MOFs constructed from aromatic dicarboxylic acids tend to have good thermal stability. While specific data for a wide range of p-Phenylenediacetic acid-based MOFs is not extensively compiled, it is expected that they would exhibit moderate to good thermal stability, potentially up to 300-400°C in an inert atmosphere. The flexibility of the methylene spacer might slightly reduce the thermal stability compared to more rigid linkers like terephthalic acid. A thermogravimetric analysis (TGA) is recommended to determine the precise decomposition temperature of your synthesized MOF.
Q2: Are there any safety concerns I should be aware of during the synthesis?
A2: Standard laboratory safety precautions should always be followed. When using solvents like DMF at high temperatures in a solvothermal synthesis, be aware that this can lead to a pressure buildup in the reaction vessel. Always use appropriate pressure-rated vessels and do not exceed the recommended filling volume. Some metal precursors can be toxic, so consult the Safety Data Sheet (SDS) for all reagents before use.
Q3: How can I purify the synthesized MOF?
A3: Purification is crucial to remove unreacted starting materials and solvent molecules from the pores of the MOF. A common procedure involves:
Isolation: Separate the solid product from the mother liquor by centrifugation or filtration.
Washing: Wash the product multiple times with the synthesis solvent (e.g., DMF) to remove unreacted precursors.
Solvent Exchange: Exchange the high-boiling point synthesis solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the MOF in the fresh solvent for several hours or days, with periodic replacement of the solvent.
Activation: Remove the volatile solvent from the pores by heating the MOF under vacuum. The activation temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF.
Quantitative Data Summary
The optimal conditions for MOF synthesis are highly system-dependent. The following table provides a general range of parameters that can be used as a starting point for the synthesis of MOFs with p-Phenylenediacetic acid.
Parameter
Typical Range
Notes
Temperature
80 - 180 °C
Lower temperatures may favor kinetic products, while higher temperatures favor thermodynamic products.
Time
12 - 72 hours
Longer reaction times can improve crystallinity and yield, but may also lead to the formation of more stable, undesired phases.
Metal:Linker Ratio
1:1 to 1:3
The optimal ratio depends on the coordination number of the metal and the desired framework topology.
pH
3 - 7
The pH needs to be high enough to deprotonate the carboxylic acid but low enough to avoid precipitation of metal hydroxides.
Modulator Conc.
10 - 100 equivalents
The amount of modulator needs to be optimized to control the reaction rate without inhibiting MOF formation completely.
Experimental Protocol: General Synthesis of a Zinc-based MOF with p-Phenylenediacetic Acid
This protocol provides a general methodology for the synthesis of a hypothetical zinc-based MOF using p-Phenylenediacetic acid.
Materials:
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
p-Phenylenediacetic acid
N,N-dimethylformamide (DMF)
Ethanol
20 mL scintillation vials or Teflon-lined autoclave
Procedure:
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
In a separate container, dissolve 0.5 mmol of p-Phenylenediacetic acid in 10 mL of DMF.
Combine the two solutions in the scintillation vial.
Cap the vial tightly and place it in a preheated oven at 120°C for 24 hours.
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
Collect the crystalline product by centrifugation or filtration.
Wash the product with fresh DMF (3 x 10 mL).
Perform a solvent exchange by soaking the product in ethanol (20 mL) for 24 hours, replacing the ethanol at least three times.
Activate the MOF by heating the sample at 150°C under vacuum overnight.
Troubleshooting this Protocol:
No precipitate: The concentration of reactants may be too low. Try reducing the amount of solvent.
Amorphous powder: The reaction may be too fast. Add a modulator like acetic acid (e.g., 20 equivalents relative to the linker) to the reaction mixture. Alternatively, try lowering the reaction temperature (e.g., to 100°C).
Very fine crystals: Reduce the nucleation rate by lowering the temperature or the concentration of the reactants.
Technical Support Center: Optimizing Reaction Yield for p-Phenylenediacetic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-phenylenediacet...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-phenylenediacetic acid derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of p-phenylenediacetic acid derivatives, particularly focusing on esterification and nitrile hydrolysis routes.
Issue 1: Low Yield in the Esterification of p-Phenylenediacetic Acid
Question: I am getting a low yield of my desired diethyl p-phenylenediacetate. What are the potential causes and how can I improve it?
Answer:
Low yields in Fischer esterification are commonly due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] Here are several factors to investigate:
Incomplete Reaction (Equilibrium): The reaction may have reached equilibrium without complete conversion of the starting material.
Solution: Employ a large excess of the alcohol (e.g., ethanol) to shift the equilibrium towards the product, according to Le Châtelier's principle. Often, the alcohol can be used as the reaction solvent.[1]
Presence of Water: Water is a product of the reaction, and its accumulation will inhibit the forward reaction.
Solution: Actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.[2] Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.
Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.
Solution: Use a fresh, anhydrous acid catalyst. Ensure a catalytic amount (typically 1-5 mol%) is used.
Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be very slow. If it is too high, it can lead to side reactions.
Solution: Ensure the reaction is heated to a gentle reflux. For the synthesis of diethyl p-phenylenediacetate, a reflux temperature of approximately 110°C has been reported to be effective.[2]
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue the reaction until the starting material (p-phenylenediacetic acid) is consumed. A reaction time of 24 hours has been used to ensure complete conversion.[2]
Issue 2: Incomplete Hydrolysis of p-Phenylenediacetonitrile
Question: My nitrile hydrolysis reaction to produce p-phenylenediacetic acid seems to stop at the amide intermediate, or the reaction is very slow. What should I do?
Answer:
The hydrolysis of nitriles to carboxylic acids is a two-step process, proceeding through an amide intermediate.[3] Stopping at the amide or experiencing a slow reaction is a common issue.
Mild Reaction Conditions: Under mild conditions, the hydrolysis may stop at the amide stage.[4]
Solution: To drive the reaction to the carboxylic acid, more forcing conditions are needed. This typically involves heating the reaction mixture under reflux for an extended period with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH).[3]
Choice of Catalyst (Acid vs. Base): Both acidic and basic conditions can effect the hydrolysis.
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid like hydrochloric acid will produce the free carboxylic acid and the ammonium salt of the acid.[3] This method is often reported to proceed smoothly.
Alkaline Hydrolysis: Heating the nitrile under reflux with an aqueous alkali solution like sodium hydroxide will initially form the sodium salt of the carboxylic acid and ammonia gas.[3] A subsequent acidification step with a strong acid is required to obtain the free carboxylic acid.
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
Solution: The hydrolysis of nitriles, especially the second step from the amide to the carboxylic acid, can be slow. It is recommended to reflux the reaction mixture for several hours and monitor the progress by TLC until the starting nitrile and the intermediate amide are no longer observed. For a similar compound, benzyl cyanide, heating for three hours under reflux with dilute sulfuric acid is suggested for complete hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to p-phenylenediacetic acid and its ester derivatives?
A1: The most common routes are:
For p-phenylenediacetic acid: The hydrolysis of p-phenylenediacetonitrile under acidic or basic conditions.[3]
For p-phenylenediacetic acid esters (e.g., diethyl p-phenylenediacetate): The Fischer esterification of p-phenylenediacetic acid with the corresponding alcohol in the presence of an acid catalyst.[2]
Q2: What are some potential side reactions to be aware of during the esterification of p-phenylenediacetic acid?
A2: Under harsh acidic conditions and elevated temperatures, potential side reactions could include the formation of ethers from the alcohol (e.g., diethyl ether from ethanol). Polymerization or other side reactions involving the aromatic ring are also possible at very high temperatures, which may be indicated by the formation of a dark brown or black reaction mixture.[1]
Q3: How can I purify the crude diethyl p-phenylenediacetate product?
A3: A typical purification procedure involves:
Workup: After cooling the reaction mixture, it is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), followed by a base like 1 M sodium hydroxide (to remove any unreacted p-phenylenediacetic acid), and finally with water.[2]
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate.[2]
Solvent Removal: The solvent is removed under reduced pressure.[2]
Final Purification: For high purity, column chromatography on silica gel is effective. A non-polar eluent system such as heptane/ethyl acetate (e.g., 98:2) can be used.[2]
Q4: How can I monitor the progress of these reactions?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the disappearance of the reactants and the appearance of the product. A suitable solvent system for TLC of p-phenylenediacetic acid derivatives would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield in Fischer Esterification
Note: This data is for general Fischer esterification and illustrates the principle of using an excess of alcohol to increase the yield. Optimal ratios for p-phenylenediacetic acid may vary.
Experimental Protocols
Protocol 1: Synthesis of Diethyl p-Phenylenediacetate via Fischer Esterification
This protocol is adapted from a reported synthesis of diethyl 2,2'-(1,4-phenylene)diacetate.[2]
Materials:
p-Phenylenediacetic acid
Absolute ethanol
Concentrated sulfuric acid
Toluene
Saturated sodium bicarbonate solution
1 M Sodium hydroxide solution
Anhydrous sodium sulfate
Heptane
Ethyl acetate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine p-phenylenediacetic acid (1 equivalent), a large excess of absolute ethanol (e.g., 10-20 equivalents), and toluene.
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.
Reaction: Heat the mixture to reflux (approximately 110°C). Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction for 24 hours or until TLC analysis indicates the consumption of the starting diacid.
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, 1 M sodium hydroxide solution, and then water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (98:2) eluent to obtain the pure diethyl p-phenylenediacetate. The expected yield is in the range of 85-90%.[2]
Protocol 2: Synthesis of p-Phenylenediacetic Acid via Nitrile Hydrolysis
This is a general procedure for acid-catalyzed nitrile hydrolysis that can be adapted for p-phenylenediacetonitrile.[3]
Materials:
p-Phenylenediacetonitrile
Dilute hydrochloric acid or sulfuric acid
Water
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place p-phenylenediacetonitrile and a dilute solution of a strong acid (e.g., 3 M HCl or 3 M H₂SO₄).
Reaction: Heat the mixture under reflux for several hours. The reaction progress should be monitored by TLC to confirm the disappearance of the starting nitrile and any intermediate amide.
Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by vacuum filtration.
Purification: The crude p-phenylenediacetic acid can be purified by recrystallization from hot water or another suitable solvent.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
solubility issues of p-Phenylenediacetic acid in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with p-Phenylenediacetic acid (p-PDA) in orga...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with p-Phenylenediacetic acid (p-PDA) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of p-Phenylenediacetic acid (p-PDA)?
A1: p-Phenylenediacetic acid is a crystalline solid that is slightly soluble in water and soluble in some organic solvents.[1][2] Its solubility is influenced by the polarity of the solvent, temperature, and the pH of the solution. Due to the presence of two carboxylic acid groups, its solubility can often be enhanced by modifying these parameters.
Q2: In which common organic solvents is p-Phenylenediacetic acid known to be soluble?
A2: Quantitative data indicates that p-PDA is soluble in Dimethylformamide (DMF) and Ethanol.[2][3] It is also reported to be soluble in acetone.[1] For other common organic solvents, a qualitative assessment or experimental determination of solubility is recommended.
Q3: How can I improve the solubility of p-PDA in a particular organic solvent?
A3: Several strategies can be employed to improve the solubility of p-PDA. These include:
Heating: Gently warming the solvent can increase the solubility of many compounds, including carboxylic acids.
Co-solvency: Using a mixture of solvents can modulate the polarity of the solvent system to better match that of p-PDA. For instance, adding a small amount of a more polar solvent in which p-PDA is soluble (like DMF or ethanol) to a less effective solvent may improve overall solubility.
pH Adjustment (in aqueous or protic solvents): Although the focus is on organic solvents, the principle of pH adjustment is crucial. For carboxylic acids, increasing the pH by adding a base will deprotonate the carboxylic acid groups to form a more soluble carboxylate salt. This principle can be relevant in protic organic solvents or when water is present as a co-solvent.[4]
Sonication: Using an ultrasonic bath can help to break down crystal lattices and accelerate the dissolution process.
Q4: Why is my p-PDA not dissolving even in a solvent where it is reported to be soluble?
A4: Several factors could contribute to this issue:
Insufficient Solvent Volume: The concentration of p-PDA may be exceeding its solubility limit in the volume of solvent used.
Low Temperature: Solubility is often temperature-dependent. Try gentle heating.
Impure Compound: Impurities in the p-PDA can affect its solubility characteristics.
Polymorphism: The crystalline form of the p-PDA may have different solubility properties. Sonication can sometimes help with less soluble polymorphs.
Equilibrium Time: It may take time for the compound to fully dissolve. Ensure adequate stirring or agitation for a sufficient period.
Troubleshooting Guide: p-PDA Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments with p-Phenylenediacetic acid.
Symptom
Potential Cause
Recommended Solution
p-PDA powder is not dissolving in the chosen organic solvent.
1. The solvent is not appropriate for p-PDA. 2. The concentration is too high. 3. The temperature is too low.
1. Consult the solubility data table and consider a solvent with a different polarity. Polar aprotic solvents like DMF or alcohols like ethanol are often good starting points.[2][3] 2. Try adding more solvent to decrease the concentration. 3. Gently warm the mixture while stirring.
p-PDA precipitates out of solution after initial dissolution.
1. The solution was supersaturated at a higher temperature and has now cooled. 2. A change in the solvent composition occurred (e.g., evaporation of a more volatile co-solvent).
1. Re-heat the solution to redissolve the compound and consider using a larger volume of solvent or a co-solvent to maintain solubility at room temperature. 2. Ensure the container is well-sealed to prevent solvent evaporation.
Incomplete dissolution, with some solid material remaining.
1. The solubility limit has been reached. 2. The compound may contain insoluble impurities. 3. Insufficient time or agitation for dissolution.
1. Filter or centrifuge the solution to remove the undissolved solid and work with the saturated solution. 2. Consider purifying the p-PDA if impurities are suspected. 3. Increase stirring time and/or use sonication.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for p-Phenylenediacetic acid in select organic solvents.
Solvent
Chemical Formula
Molar Mass ( g/mol )
Temperature (°C)
Solubility (mg/mL)
Dimethylformamide (DMF)
C₃H₇NO
73.09
Not Specified
5
Ethanol
C₂H₅OH
46.07
Not Specified
30
Data sourced from Cayman Chemical and ChemicalBook.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility of p-Phenylenediacetic Acid
This protocol provides a general method for determining the solubility of p-PDA in a given organic solvent.
Materials:
p-Phenylenediacetic acid (solid)
Selected organic solvent(s)
Small vials or test tubes with caps
Magnetic stirrer and stir bars (optional)
Vortex mixer
Analytical balance
Temperature-controlled environment (e.g., water bath, incubator)
Filtration or centrifugation equipment
Procedure:
Solvent Addition: To a pre-weighed vial, add a known volume of the organic solvent.
Solute Addition: Add a small, accurately weighed amount of p-PDA to the solvent.
Equilibration:
Cap the vial securely.
Agitate the mixture at a constant temperature. This can be done using a magnetic stirrer, vortex mixer, or by shaking in a temperature-controlled incubator.
Continue agitation until the solution appears to be saturated (i.e., no more solid dissolves). It is recommended to allow at least 24 hours to ensure equilibrium is reached.
Observation:
If all the p-PDA dissolves, add another accurately weighed portion and repeat the equilibration step.
If solid material remains, the solution is saturated.
Separation of Undissolved Solid:
Allow the undissolved solid to settle.
Carefully separate the saturated solution from the excess solid. This can be achieved by decanting the supernatant, filtration through a syringe filter, or centrifugation followed by removal of the supernatant.
Quantification (Optional, for quantitative solubility):
Take a known volume of the clear, saturated supernatant.
Evaporate the solvent to obtain the mass of the dissolved p-PDA.
Calculate the solubility in mg/mL.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with p-Phenylenediacetic acid.
Caption: A logical workflow for troubleshooting solubility issues of p-Phenylenediacetic acid.
Technical Support Center: p-Phenylenediacetic Acid Purification
Welcome to the technical support center for the purification of p-Phenylenediacetic acid (PPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of p-Phenylenediacetic acid (PPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear, concise answers to frequently asked questions encountered during the purification of this product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude p-Phenylenediacetic acid synthesized from p-xylene?
A1: The most probable impurities arising from the synthesis of p-Phenylenediacetic acid via the oxidation of p-xylene are intermediates from incomplete oxidation. These include p-toluic acid and 4-carboxybenzaldehyde .[1][2] Unreacted p-xylene may also be present.
Q2: What is the recommended method for purifying p-Phenylenediacetic acid?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like p-Phenylenediacetic acid. An alternative method for purification is acid-base extraction, which leverages the acidic nature of the carboxylic acid groups.
Q3: Which solvent system is best for the recrystallization of p-Phenylenediacetic acid?
A3: A mixed solvent system of ethanol and water is often effective. p-Phenylenediacetic acid has good solubility in hot ethanol and is poorly soluble in water. This differential solubility allows for efficient crystallization upon the addition of water to an ethanolic solution.
Q4: How can I assess the purity of my p-Phenylenediacetic acid sample?
A4: The purity of your p-Phenylenediacetic acid sample can be reliably determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities by analyzing the proton (¹H NMR) and carbon (¹³C NMR) spectra.
Q5: My p-Phenylenediacetic acid product is off-white or yellowish. How can I decolorize it?
A5: The presence of colored impurities can often be addressed by treating the hot solution of your crude product with activated charcoal before filtration and recrystallization. The activated charcoal adsorbs the colored impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of p-Phenylenediacetic acid.
Problem
Possible Cause(s)
Suggested Solution(s)
Low Recovery of Purified Product
- Using too much solvent during recrystallization.- Premature crystallization during hot filtration.- Incomplete precipitation from the solution.
- Evaporate some of the solvent to concentrate the solution and induce further crystallization.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Cool the solution in an ice bath to maximize crystal formation before filtration.
Product Fails to Crystallize
- The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.
- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure p-Phenylenediacetic acid to the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Precipitate Forms Instead of Crystals
- The boiling point of the recrystallization solvent is higher than the melting point of the solute.- The presence of significant impurities is depressing the melting point of the product.
- Use a lower-boiling solvent or a different solvent system.- Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.
Crystals are Contaminated with Impurities
- The cooling process was too fast, trapping impurities within the crystal lattice.- The crystals were not washed properly after filtration.
- Ensure the solution cools slowly to allow for the formation of pure crystals.- Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities. A second recrystallization may be necessary.
Quantitative Data on Purification
The effectiveness of purification can be assessed by the final purity of the product and the yield. While specific quantitative data for every purification scenario is highly dependent on the initial purity of the crude product, the following table provides an overview of expected outcomes based on common laboratory practices.
Purification Method
Solvent System
Typical Purity Achieved
Expected Yield
Key Impurities Removed
Single Recrystallization
Ethanol/Water
>98% (by HPLC)
70-90%
p-Toluic acid, 4-Carboxybenzaldehyde
Acid-Base Extraction followed by Recrystallization
Protocol 1: Recrystallization of p-Phenylenediacetic Acid from a Mixed Solvent System (Ethanol/Water)
This protocol describes the purification of crude p-Phenylenediacetic acid using a mixture of ethanol and water.
Materials:
Crude p-Phenylenediacetic acid
Ethanol (95% or absolute)
Deionized water
Activated charcoal (optional)
Erlenmeyer flasks
Hot plate with magnetic stirring
Buchner funnel and filter flask
Filter paper
Glass stirring rod
Ice bath
Procedure:
Dissolution: Place the crude p-Phenylenediacetic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot ethanol in small portions if necessary to achieve complete dissolution.
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate. Pour the hot solution through the filter paper into the clean, hot flask.
Crystallization: Add hot deionized water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the point of saturation). If too much water is added and a large amount of precipitate forms, add a small amount of hot ethanol to redissolve it.
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of p-Phenylenediacetic acid.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Procedure:
Standard Preparation: Prepare a stock solution of high-purity p-Phenylenediacetic acid in the mobile phase at a known concentration (e.g., 1 mg/mL).
Sample Preparation: Accurately weigh and dissolve the purified p-Phenylenediacetic acid sample in the mobile phase to a similar concentration as the standard.
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main peak corresponding to p-Phenylenediacetic acid relative to the total area of all peaks in the chromatogram.
Technical Support Center: Controlling Polymorphism in p-Phenylenediacetic Acid (p-PDA) Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Phenylenediacetic acid (p-PDA) crystals...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Phenylenediacetic acid (p-PDA) crystals. The focus is on controlling polymorphism, a critical factor in determining the physicochemical properties of solid-state materials.
Disclaimer: Detailed studies on the polymorphism of p-Phenylenediacetic acid are not extensively available in public literature. The guidance provided here is based on general principles of crystallization and polymorphism control for carboxylic acids and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for p-Phenylenediacetic acid?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For p-PDA, controlling polymorphism is crucial as it is used in the synthesis of pharmaceutical intermediates and other materials where consistent properties are essential.
Q2: What are the main factors that influence the polymorphism of p-PDA during crystallization?
A2: The key factors influencing which polymorph of p-PDA crystallizes include:
Solvent Selection: The polarity of the solvent and its ability to form hydrogen bonds with p-PDA can direct the formation of different crystal packing arrangements.
Supersaturation: The rate at which supersaturation is achieved and the level of supersaturation can determine whether a stable or metastable polymorph nucleates.
Temperature: Crystallization temperature and cooling rate can affect the nucleation and growth kinetics of different polymorphs.
Additives and Impurities: The presence of even small amounts of impurities or specifically added molecules can inhibit the growth of certain polymorphs or template the growth of others.
Q3: How can I characterize the different polymorphs of p-PDA?
A3: A combination of analytical techniques is typically used to identify and characterize polymorphs. These include:
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.
Differential Scanning Calorimetry (DSC): Can distinguish polymorphs based on their melting points and enthalpies of fusion.
Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation events.
Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations due to different crystal packing.
Solid-State NMR (ssNMR): Provides information on the local environment of atoms in the crystal lattice.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Inconsistent Crystal Form (Mixture of Polymorphs)
- Uncontrolled cooling rate.- Solvent evaporation is too rapid.- Presence of impurities.
- Implement a controlled and consistent cooling profile.- Cover the crystallization vessel to slow down solvent evaporation.- Use high-purity p-PDA and solvents. Consider recrystallization of the starting material.
Formation of Metastable Polymorph
- High degree of supersaturation.- Rapid cooling.
- Decrease the initial concentration of the p-PDA solution.- Employ a slower cooling rate to favor the formation of the thermodynamically stable polymorph.- Consider slurry conversion of the metastable form in a suitable solvent to obtain the stable form.
Amorphous Precipitate Instead of Crystals
- Very high supersaturation (crashing out).- Inappropriate solvent.
- Reduce the concentration of the p-PDA solution.- Add the anti-solvent more slowly if using that method.- Screen for a solvent in which p-PDA has moderate solubility at the crystallization temperature.
Oil Formation (Oiling Out)
- The solution is becoming supersaturated at a temperature above the melting point of the desired polymorph in the presence of the solvent.
- Increase the amount of solvent to ensure the solution remains unsaturated at higher temperatures.- Choose a solvent with a lower boiling point or one in which p-PDA is less soluble at elevated temperatures.
Poor Crystal Quality or Small Crystal Size
- Nucleation rate is too high.- Insufficient growth time.
- Reduce the level of supersaturation.- Decrease the cooling rate.- Introduce seed crystals of the desired polymorph to control nucleation.
Data Presentation
Table 1: Physicochemical Properties of p-Phenylenediacetic Acid and its Potential Polymorphs
Note: "Form α" and "Form β" are hypothetical polymorphs. Researchers should aim to fill in this data based on their experimental findings.
Experimental Protocols
Protocol 1: Screening for Polymorphs using Solvent Variation
This protocol outlines a general method for screening different solvents to identify potential polymorphs of p-PDA.
Preparation of Saturated Solutions:
Place a small amount (e.g., 50 mg) of high-purity p-PDA into separate vials.
Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at a constant elevated temperature (e.g., 60 °C) with stirring until the solid completely dissolves. Record the volume of solvent added.
Crystallization Methods:
Slow Cooling: Allow the saturated solutions to cool slowly to room temperature.
Rapid Cooling (Crash Cooling): Place the saturated solutions in an ice bath.
Solvent Evaporation: Leave the vials loosely covered to allow for slow evaporation of the solvent at room temperature.
Anti-Solvent Addition: For a solution of p-PDA in a good solvent, slowly add a miscible anti-solvent (a solvent in which p-PDA is poorly soluble).
Isolation and Characterization:
Isolate the resulting crystals by filtration.
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Characterize the crystals using PXRD, DSC, and microscopy to identify different polymorphic forms.
Protocol 2: Controlled Crystallization to Obtain a Specific Polymorph
This protocol describes how to obtain a specific polymorph once its crystallization conditions have been identified.
Solution Preparation:
Based on the screening results, prepare a saturated or slightly undersaturated solution of p-PDA in the chosen solvent at a specific temperature.
Seeding:
(Optional but recommended) Add a small number of seed crystals of the desired polymorph to the solution as it begins to cool. This will encourage the growth of the desired form.
Controlled Cooling:
Implement a pre-determined, controlled cooling profile (e.g., 1 °C/min) to ensure consistent crystal growth.
Isolation and Drying:
Isolate the crystals by filtration at the final temperature.
Wash the crystals with a small amount of the cold crystallization solvent.
Dry the crystals under controlled conditions (e.g., vacuum oven at a specific temperature) to prevent any polymorphic transformations.
Quality Control:
Confirm the polymorphic identity and purity of the final product using PXRD and DSC.
Visualizations
Caption: A workflow diagram for screening and identifying polymorphs of p-PDA.
Caption: A logical diagram for troubleshooting common issues in p-PDA crystallization.
Technical Support Center: Synthesis of p-Phenylenediacetic Acid
This guide provides troubleshooting advice and detailed protocols for the synthesis of p-phenylenediacetic acid, a common building block in organic and materials chemistry. Frequently Asked Questions (FAQs) & Troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and detailed protocols for the synthesis of p-phenylenediacetic acid, a common building block in organic and materials chemistry.
Q1: My reaction seems to have stalled, and I'm observing a significant amount of white precipitate that is not my final product. What could be the issue?
A1: This is a common issue and likely indicates incomplete hydrolysis of the starting material, p-phenylenediacetonitrile. The white precipitate is likely the intermediate, 4-(cyanomethyl)phenylacetamide, which is less soluble than the final diacid product under acidic conditions.
Possible Causes:
Insufficient reaction time.
Reaction temperature is too low.
Inadequate concentration of the acid or base catalyst.
Solutions:
Increase the reaction time and continue heating under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
Ensure the reaction mixture is maintained at the appropriate reflux temperature.
For acidic hydrolysis, ensure a sufficient concentration of a strong acid like sulfuric acid is used. For alkaline hydrolysis, a significant excess of hydroxide is necessary.
Q2: The yield of my p-phenylenediacetic acid is consistently low. How can I improve it?
A2: Low yields can result from several factors throughout the synthesis and workup process.
Possible Causes:
Incomplete hydrolysis (see Q1).
Loss of product during workup and purification. p-Phenylenediacetic acid has some solubility in hot water.
Side reactions, such as decarboxylation at very high temperatures, though this is less common under typical hydrolysis conditions.
Solutions:
Ensure the hydrolysis reaction goes to completion by extending the reaction time or increasing the temperature.
During purification, minimize the volume of hot water used for washing the crude product. Cool the washing filtrates to recover any dissolved product.
After acidification of the sodium salt, ensure the solution is thoroughly cooled to maximize precipitation of the diacid.
Q3: My final product is discolored (yellow or brown). What is the source of the color, and how can I obtain a pure white product?
A3: Discoloration often arises from impurities in the starting material or side products formed during the reaction.
Possible Causes:
Impurities present in the starting p-phenylenediacetonitrile.
Formation of polymeric or degradation byproducts due to harsh reaction conditions.
Solutions:
Purify the starting dinitrile by recrystallization if its purity is questionable.
After converting the crude acid to its sodium salt, treat the aqueous solution with activated carbon to adsorb colored impurities before re-acidification.
Recrystallize the final p-phenylenediacetic acid from a suitable solvent system, such as ethanol/water.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the acid-catalyzed hydrolysis of p-phenylenediacetonitrile.
Parameter
Value
Notes
Reactants
p-Phenylenediacetonitrile
1 part (by weight)
Starting material.
Sulfuric Acid (conc.)
~1.2 parts (by weight)
Acts as the catalyst and a reactant.
Water
~1.6 parts (by weight)
The solvent for hydrolysis.
Acetic Acid (glacial)
~1.5 parts (by weight)
Can be used as a co-solvent to improve solubility, especially for smaller-scale reactions.[1]
Reaction Conditions
Temperature
Reflux (~100-110 °C)
Necessary to drive the hydrolysis to completion.
Reaction Time
3 - 5 hours
Monitor by TLC for the disappearance of the starting material and intermediate amide.
Workup
Precipitation pH
~2
Acidify the sodium salt solution to precipitate the final product.
Expected Yield
75 - 85%
Yield can be optimized by careful control of reaction conditions and workup.
Purity
>97% (after recrystallization)
Purity can be assessed by melting point and techniques like HPLC or NMR.
Experimental Protocols
Acid-Catalyzed Hydrolysis of p-Phenylenediacetonitrile
This protocol is adapted from the well-established procedure for the hydrolysis of benzyl cyanide.[1]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 100 g of p-phenylenediacetonitrile, 150 mL of glacial acetic acid, 120 mL of concentrated sulfuric acid, and 160 mL of water.
Hydrolysis: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 3-5 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
Isolation of Crude Product: After cooling, pour the reaction mixture into 1 L of cold water. The crude p-phenylenediacetic acid will precipitate. Filter the solid product and wash it with cold water.
Purification:
Suspend the crude acid in water and add a 30% sodium hydroxide solution until the solid dissolves, forming the disodium salt.
If the solution is colored, add a small amount of activated carbon, stir for 15 minutes, and filter.
Slowly add concentrated hydrochloric acid to the filtrate with stirring until the pH is approximately 2.
Cool the mixture in an ice bath to complete the precipitation of p-phenylenediacetic acid.
Filter the purified product, wash with a small amount of cold water, and dry in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for p-Phenylenediacetic acid synthesis.
Caption: Experimental workflow for the synthesis of p-Phenylenediacetic acid.
Technical Support Center: Scaling Up p-Phenylenediacetic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Phenylenediacetic acid (p-PDA). This resource provides troubleshooting guides and frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Phenylenediacetic acid (p-PDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of p-PDA reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of p-Phenylenediacetic acid relevant to its scale-up?
A1: Understanding the fundamental properties of p-PDA is crucial for successful process scale-up. Key data is summarized in the table below.
Q2: What are the primary synthesis routes for p-Phenylenediacetic acid?
A2: The most common laboratory and industrial synthesis of p-PDA involves the hydrolysis of p-phenylenediacetonitrile. An alternative, though less common, route is the oxidation of p-xylene. The choice of route can impact the impurity profile and overall process economics at scale.
Q3: What are the major safety hazards associated with p-Phenylenediacetic acid and its synthesis?
A3: p-Phenylenediacetic acid is classified as a skin and eye irritant and may cause respiratory irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the powder. The synthesis may involve hazardous reagents and intermediates, requiring a thorough risk assessment before scaling up. For detailed information, always consult the Safety Data Sheet (SDS).[5]
Troubleshooting Guides
Problem 1: Low Yield During Scale-Up of p-Phenylenediacetonitrile Hydrolysis
Possible Causes:
Incomplete Hydrolysis: The reaction time may not be sufficient for the complete conversion of the dinitrile to the diacid at a larger scale. Heat and mass transfer limitations can slow down the reaction rate.
Side Reactions: At elevated temperatures required for hydrolysis, side reactions such as decarboxylation or polymerization of intermediates may occur, reducing the yield of the desired product.
Product Precipitation: The product, p-PDA, has limited solubility in the aqueous reaction mixture and may precipitate, coating the unreacted starting material and preventing its complete conversion.
Troubleshooting Steps:
Optimize Reaction Time and Temperature: Conduct kinetic studies at the intended scale to determine the optimal reaction time. A gradual increase in temperature might be necessary to drive the reaction to completion without promoting side reactions.
Improve Agitation: Ensure efficient mixing to improve heat and mass transfer. In larger reactors, mechanical stirrers with appropriate impeller design are crucial to maintain a homogeneous suspension.
Solvent Modification: Consider the addition of a co-solvent in which p-PDA has higher solubility at the reaction temperature. This can help to keep the product in solution and allow the reaction to proceed to completion.
Staged Addition of Acid/Base: For acid or base-catalyzed hydrolysis, a staged addition of the catalyst can help to control the reaction rate and temperature, minimizing the formation of byproducts.
Problem 2: Difficulty in Purification and Achieving High Purity of p-PDA at Scale
Possible Causes:
Co-precipitation of Impurities: Impurities with similar solubility profiles to p-PDA can co-precipitate during crystallization, making them difficult to remove. Common impurities may include mono-hydrolyzed intermediates or starting material.
Oiling Out: The product may separate as an oil instead of a crystalline solid during crystallization, trapping impurities. This can be caused by a high concentration of impurities or cooling the solution too quickly.[6]
Formation of Fine Crystals: Rapid crystallization can lead to the formation of very fine crystals that are difficult to filter and wash effectively, leading to lower purity.
Troubleshooting Steps:
Solvent Screening for Crystallization: Conduct a systematic screening of different solvent systems (including mixed solvents) to identify one that provides good solubility for p-PDA at elevated temperatures and low solubility at room temperature, while leaving impurities in the mother liquor.
Controlled Cooling Profile: Implement a controlled cooling profile during crystallization. Slow cooling generally promotes the growth of larger, purer crystals. Seeding the solution with a small amount of pure p-PDA can also help to control crystallization.[7]
Anti-Solvent Crystallization: Consider using an anti-solvent crystallization method. Dissolve the crude p-PDA in a good solvent and then slowly add a miscible anti-solvent in which p-PDA is insoluble to induce crystallization.
Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent to remove residual mother liquor containing dissolved impurities.
Solvent System
Suitability for Crystallization
Notes
Ethanol/Water
Good
p-PDA is soluble in hot ethanol and less soluble in cold aqueous ethanol. The ratio can be optimized.
Acetone/Water
Good
Similar to ethanol/water, offers good differential solubility.
Dimethylformamide (DMF)/Water
Use with caution
High solvency in DMF, but removal can be challenging. Use as a last resort.[2]
Experimental Protocols
Illustrative Lab-Scale Protocol for Hydrolysis of p-Phenylenediacetonitrile
This protocol is for illustrative purposes and must be adapted and optimized for scale-up with appropriate safety precautions.
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-phenylenediacetonitrile (1 equivalent).
Hydrolysis: Add a 10-20% aqueous solution of sulfuric acid or sodium hydroxide (a molar excess is required for both carboxyl groups).
Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was basic, acidify the solution with a mineral acid (e.g., HCl) to precipitate the p-PDA.
Isolation: Filter the precipitated solid and wash it thoroughly with cold water to remove inorganic salts.
Technical Support Center: Linker Exchange Strategies for p-Phenylenediacetic Acid in MOFs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing p-Phenylenediacetic acid (p-PDA) in Metal-Organic Framework (MOF) synthesis and post-synthetic modi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing p-Phenylenediacetic acid (p-PDA) in Metal-Organic Framework (MOF) synthesis and post-synthetic modification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during linker exchange experiments with p-Phenylenediacetic acid.
Issue 1: Low or No Linker Exchange Efficiency
Q: My characterization data (e.g., NMR, TGA) shows a very low percentage of p-PDA incorporation into my parent MOF after the linker exchange reaction. What are the possible causes and how can I improve the exchange efficiency?
A: Low linker exchange efficiency is a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
Inadequate Solvent Choice: The solvent plays a crucial role in linker exchange by facilitating the dissolution of the incoming linker and mediating the exchange process at the crystal-solution interface.
Solution: Screen a variety of solvents with different polarities and coordinating abilities. For p-PDA, which is a dicarboxylic acid, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO) are often good starting points. Ensure the parent MOF is stable in the chosen solvent at the reaction temperature.
Suboptimal Reaction Temperature: The temperature influences the kinetics of the linker exchange process.
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the crystallinity of the MOF at each temperature to avoid framework decomposition. An optimal temperature will balance a favorable exchange rate with the maintenance of structural integrity.
Insufficient Reaction Time: Linker exchange can be a slow process, especially for crystalline, solid-state transformations.
Solution: Perform a time-course study, analyzing aliquots of the reaction mixture at different time points (e.g., 12, 24, 48, 72 hours) to determine the optimal reaction duration.
Low Concentration of Incoming Linker: The concentration gradient between the p-PDA in solution and the original linker in the MOF is a driving force for the exchange.
Solution: Increase the molar excess of p-PDA relative to the original linker in the parent MOF. A 10- to 50-fold excess is a common starting point.
Presence of Modulators or Competing Species: Modulators (e.g., monocarboxylic acids) used in the synthesis of the parent MOF can occupy coordination sites and hinder the exchange process.[1][2]
Solution: If possible, activate the parent MOF by solvent exchange and heating under vacuum to remove any residual modulators or guest molecules from the pores before initiating the linker exchange.
Steric Hindrance: The size and geometry of p-PDA relative to the original linker and the pore dimensions of the parent MOF can impact the feasibility of exchange.
Solution: If the pore aperture of the parent MOF is too small to allow for the diffusion of p-PDA, consider starting with a parent MOF with a larger pore size or a more flexible framework.
Troubleshooting Workflow for Low Exchange Efficiency
Caption: Troubleshooting workflow for low p-PDA linker exchange efficiency.
Issue 2: Framework Collapse or Loss of Crystallinity
Q: After the linker exchange experiment with p-PDA, my Powder X-ray Diffraction (PXRD) pattern shows a loss of sharp peaks, indicating amorphization of the MOF. Why did this happen and how can I prevent it?
A: Loss of crystallinity is a critical issue as it signifies the breakdown of the ordered MOF structure. This is often due to the reaction conditions being too harsh for the parent framework.
Possible Causes and Solutions:
Solvent-Induced Framework Instability: The chosen solvent may be incompatible with the parent MOF, leading to its degradation.
Solution: Review the literature for the known chemical stability of your parent MOF in different solvents. If data is unavailable, test the stability of the parent MOF in the chosen solvent under the reaction conditions without the presence of p-PDA.
Excessive Temperature: High temperatures can provide enough energy to break the metal-linker coordination bonds, leading to framework collapse.
Solution: Reduce the reaction temperature. A lower temperature may require a longer reaction time to achieve the desired exchange, but it is crucial for maintaining crystallinity.
pH-Induced Degradation: The acidity of p-Phenylenediacetic acid, especially at higher concentrations, might lower the pH of the reaction mixture, potentially leading to the protonation of the original linkers and subsequent framework decomposition.
Solution: Consider adding a small amount of a non-coordinating base to buffer the reaction mixture. However, this should be done with caution as the base could also interfere with the linker exchange process. Alternatively, use a parent MOF that is known to be stable under acidic conditions.
Mechanical Stress: Vigorous stirring or agitation can cause mechanical damage to the MOF crystals, especially if they are fragile.
Solution: Use gentle agitation or allow the reaction to proceed under static conditions.
Issue 3: Incomplete or Heterogeneous Linker Exchange
Q: My analytical data suggests that the p-PDA linker exchange is not uniform throughout the MOF crystals. How can I achieve a more homogeneous distribution of the new linker?
A: Heterogeneous linker exchange, where the exchange is more prevalent on the crystal surface than in the core, is a common kinetic phenomenon.
Possible Causes and Solutions:
Diffusion Limitations: The rate of diffusion of p-PDA into the core of the MOF crystals may be slower than the rate of exchange at the surface.
Solution: Increase the reaction time to allow for complete diffusion. Using smaller parent MOF crystals can also mitigate this issue by reducing the diffusion path length.
Solvent Effects: The solvent can influence the diffusion rate of the incoming linker.
Solution: Experiment with different solvents that may better facilitate the transport of p-PDA into the MOF pores.
Post-Synthetic Annealing: Post-synthetic annealing can help to redistribute the linkers within the framework, leading to a more homogeneous composition.[3]
Solution: After the initial linker exchange, wash the MOF thoroughly and then heat it in a fresh, linker-free solvent for a period of time. This can promote the migration of the linkers within the crystal lattice.
Frequently Asked Questions (FAQs)
Q1: What is Solvent-Assisted Linker Exchange (SALE)?
A1: Solvent-Assisted Linker Exchange (SALE) is a post-synthetic modification technique where a pre-synthesized MOF is suspended in a solution containing a new linker (in this case, p-PDA).[4][5] The new linker in the solution gradually replaces the original linkers in the MOF structure, ideally while preserving the overall topology of the framework.[4] This method is particularly useful for incorporating functional linkers that may not be compatible with the initial MOF synthesis conditions.[5]
Q2: Why use p-Phenylenediacetic acid for linker exchange?
A2: p-Phenylenediacetic acid (p-PDA) offers several potential advantages as a linker for modifying MOFs:
Increased Flexibility: The methylene (-CH2-) groups in p-PDA provide greater conformational flexibility compared to rigid linkers like terephthalic acid. This can influence the dynamic properties of the MOF.
Altered Pore Environment: The introduction of p-PDA can modify the size, shape, and chemical environment of the MOF pores, which can be beneficial for applications such as catalysis and separations.
Potential for Further Functionalization: The methylene groups can potentially be further functionalized post-synthetically, although this is more challenging than modifying aromatic rings.
Q3: What characterization techniques are essential to confirm successful p-PDA linker exchange?
A3: A combination of characterization techniques is necessary to confirm the successful incorporation of p-PDA and the retention of the MOF structure:
Powder X-ray Diffraction (PXRD): To verify that the crystallinity and underlying topology of the MOF are maintained after the exchange.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the digested MOF is a powerful tool to quantify the ratio of the original linker to the newly incorporated p-PDA.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF and potentially observe changes in the decomposition profile due to the new linker.
Gas Adsorption Analysis (e.g., N₂ sorption): To determine the surface area and pore volume of the modified MOF and see how they have been affected by the linker exchange.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the p-PDA linker within the MOF structure.
Q4: Can linker exchange with p-PDA alter the properties of the MOF?
A4: Yes, successfully exchanging the original linker with p-PDA can significantly alter the physicochemical properties of the MOF, including:
Porosity: The surface area and pore volume may increase or decrease depending on the relative sizes of the original and new linkers.
Chemical Stability: The stability of the MOF in different chemical environments may be altered.
Mechanical Properties: The flexibility of the p-PDA linker can influence the mechanical robustness of the framework.
Catalytic Activity: If the original linker was catalytically active, or if the modified pore environment influences a catalytic reaction, the catalytic performance will change.[6]
Sensing and Adsorption Properties: The modified pore chemistry can lead to different affinities for guest molecules, impacting sensing and separation applications.
Experimental Protocols and Data
Table 1: Hypothetical Parameters for p-PDA Linker Exchange in a Generic Zr-based MOF (e.g., UiO-66)
Parameter
Condition 1 (Low Exchange)
Condition 2 (Moderate Exchange)
Condition 3 (High Exchange)
Parent MOF
UiO-66 (100 mg)
UiO-66 (100 mg)
UiO-66 (100 mg)
p-PDA Concentration
10 molar eq.
25 molar eq.
50 molar eq.
Solvent
DMF (10 mL)
DMF (10 mL)
DMAc (10 mL)
Temperature
80 °C
100 °C
120 °C
Time
24 h
48 h
72 h
p-PDA Incorporation (%)
5-10%
30-40%
70-80%
Crystallinity (PXRD)
Retained
Retained
Retained
BET Surface Area (m²/g)
~1100
~1000
~900
Detailed Experimental Protocol: Solvent-Assisted Linker Exchange of p-PDA into UiO-66
Activation of Parent MOF:
Place 100 mg of as-synthesized UiO-66 in a 20 mL scintillation vial.
Wash the solid with fresh DMF (3 x 10 mL) by centrifugation and decantation.
Solvent exchange with ethanol (3 x 10 mL).
Activate the sample by heating at 150 °C under dynamic vacuum for 12 hours.
Linker Exchange Reaction:
Prepare a solution of p-Phenylenediacetic acid (e.g., 50 molar equivalents relative to the terephthalic acid linker in the parent UiO-66) in 10 mL of DMAc.
Add the activated UiO-66 to this solution.
Seal the vial and place it in a preheated oven at 120 °C for 72 hours.
Work-up and Purification:
After cooling to room temperature, centrifuge the reaction mixture to isolate the solid.
Decant the supernatant.
Wash the solid thoroughly with fresh DMAc (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted p-PDA.
Dry the resulting powder at 80 °C under vacuum for 12 hours.
Characterization:
Analyze the dried powder by PXRD to confirm retention of crystallinity.
Digest a small amount of the solid in a deuterated acid (e.g., HF in D₂O or D₂SO₄ in DMSO-d₆) and analyze by ¹H NMR to quantify the percentage of p-PDA incorporation.
Perform N₂ sorption analysis to determine the surface area and pore volume.
Logical Relationship Diagram for Linker Exchange Success
Caption: Factors influencing successful p-PDA linker exchange in MOFs.
Technical Support Center: Managing Moisture Sensitivity of p-Phenylenediacetic Acid Based MOFs
Disclaimer: Scientific literature detailing the specific moisture sensitivity of Metal-Organic Frameworks (MOFs) synthesized with p-Phenylenediacetic acid (p-PDA) is limited. The following troubleshooting guide, FAQs, an...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Scientific literature detailing the specific moisture sensitivity of Metal-Organic Frameworks (MOFs) synthesized with p-Phenylenediacetic acid (p-PDA) is limited. The following troubleshooting guide, FAQs, and protocols are based on established principles and data from analogous carboxylate-based MOFs, which are expected to exhibit similar behavior due to the nature of their metal-carboxylate coordination bonds.
Frequently Asked Questions (FAQs)
Q1: What makes p-Phenylenediacetic acid based MOFs potentially sensitive to moisture?
A1: Like many MOFs synthesized from carboxylate linkers, p-PDA based MOFs are susceptible to hydrolysis. The coordination bond between the metal cluster (e.g., Zn, Cu) and the carboxylate group of the p-PDA linker can be attacked by water molecules. This process, known as ligand displacement or hydrolysis, can lead to the breakdown of the framework structure, resulting in a loss of crystallinity and porosity.[1][2]
Q2: What are the initial signs that my p-PDA based MOF is degrading due to moisture?
A2: The first indications often include a noticeable change in the powder's texture (e.g., becoming clumpy) or color. Analytically, the most definitive early sign is a change in the Powder X-ray Diffraction (PXRD) pattern, where characteristic peaks may broaden, decrease in intensity, or disappear entirely, indicating a loss of the crystalline structure.[3][4] A corresponding decrease in gas sorption capacity (e.g., N₂ uptake) and Brunauer-Emmett-Teller (BET) surface area is also a key indicator.
Q3: How should I properly store my p-PDA based MOF samples to prevent moisture-induced degradation?
A3: To maintain structural integrity, p-PDA based MOFs should be stored under strictly anhydrous conditions. The best practice is to store activated samples in a vacuum-sealed container or inside a desiccator or glovebox with a low-humidity atmosphere (<1% Relative Humidity). Avoid prolonged exposure to ambient air, especially in humid environments.
Q4: Can I use a p-PDA based MOF for applications in aqueous solutions or for drug delivery?
A4: Using an unmodified p-PDA based MOF directly in aqueous media is challenging due to its inherent instability. For applications like drug delivery, where the material will be exposed to physiological (aqueous) environments, strategies to enhance hydrolytic stability are necessary.[5] These can include synthesizing the MOF with more water-resistant metal clusters (e.g., Zr⁴⁺, Cr³⁺), creating a hydrophobic coating on the MOF's surface, or embedding the MOF crystals in a protective polymer matrix.[1][6]
Q5: What is the difference between thermodynamic and kinetic stability in the context of moisture?
A5:
Thermodynamic stability relates to the strength of the metal-ligand coordination bonds. MOFs with stronger bonds (e.g., from high-valent metal ions like Zr⁴⁺) are less likely to decompose because the degradation products are not as energetically favorable.[1]
Kinetic stability refers to the rate of degradation. A MOF can be thermodynamically unstable but degrade very slowly. This can be achieved by creating a physical barrier that prevents water molecules from reaching the active metal sites, for instance, by incorporating bulky, hydrophobic functional groups on the linkers.[1][2]
Troubleshooting Guide
Observed Problem
Potential Cause
Recommended Action(s)
Loss of PXRD peak intensity or complete amorphization.
Framework Collapse: The crystalline structure has been destroyed by hydrolysis due to exposure to moisture.
1. Confirm degradation by comparing the PXRD pattern with a pristine, properly stored sample.2. Re-synthesize the MOF and ensure all activation and handling steps are performed under strictly anhydrous conditions (e.g., in a glovebox).3. Review storage procedures; use a vacuum desiccator or sealed vials.
Significantly reduced BET surface area and pore volume.
Pore Collapse/Blockage: Water molecules have displaced the linker, leading to the collapse of the porous network.
1. Perform a water vapor sorption experiment to quantify the material's affinity for water.2. Activate the sample again under high vacuum and elevated temperature to attempt removal of adsorbed water, then re-measure BET. If the surface area is not recovered, degradation is likely irreversible.3. Consider post-synthetic modifications to enhance hydrophobicity.[6]
Poor or inconsistent performance in catalytic or separation experiments.
Active Site Deactivation: Water molecules are competitively adsorbing to the metal active sites, blocking them from target molecules, or the framework has partially degraded.
1. Analyze the sample post-experiment with PXRD and BET to assess structural integrity.2. Pre-treat the gas or solvent stream to remove trace moisture before it contacts the MOF.3. Explore strategies to improve the MOF's stability (see Q4 in FAQs).
Sample appears visibly wet, clumpy, or has changed color.
High Water Adsorption: The material has adsorbed a significant amount of water from the atmosphere. This is a precursor to degradation.
1. Immediately transfer the sample to a high-vacuum line and heat gently (if thermally stable) to remove adsorbed water.2. Characterize the "dried" sample with PXRD to check for permanent damage.3. Urgently revise handling and storage protocols to prevent future exposure.
Quantitative Data on Moisture Effects
Table 1: Example Impact of Humidity on MOF-5 Properties [2]
Relative Humidity (RH) Exposure
Exposure Time
H₂ Storage Capacity (% of original)
BET Surface Area (% of original)
Crystallinity (from PXRD)
< 50% RH
Several Hours
> 90%
> 90%
Minor degradation observed
| > 50% RH | Minutes | < 20% | < 20% | Irreversible degradation, loss of peaks |
This data demonstrates a critical threshold effect, where degradation accelerates dramatically above a certain relative humidity.
Experimental Protocols
Protocol 1: Assessing Hydrolytic Stability via Powder X-Ray Diffraction (PXRD)
This protocol allows for a qualitative assessment of a MOF's structural integrity after exposure to moisture.
Initial Characterization: Obtain a high-quality PXRD pattern of the freshly synthesized and activated ("pristine") p-PDA MOF sample. This will serve as the baseline.
Sample Preparation: Place approximately 20-30 mg of the activated MOF powder in several open glass vials.
Controlled Humidity Exposure: Place the vials into sealed desiccators containing different saturated salt solutions to create environments of known relative humidity (e.g., NaCl for ~75% RH, Mg(NO₃)₂ for ~53% RH at room temperature). Place another vial on the lab bench for ambient exposure as a control.
Time-Resolved Analysis: At set time intervals (e.g., 1h, 6h, 24h, 72h), remove one vial from each humidity environment.
PXRD Measurement: Immediately record the PXRD pattern of each exposed sample.
Data Analysis: Compare the PXRD patterns of the exposed samples to the pristine baseline. Look for reductions in peak intensity, peak broadening, or the appearance of new peaks that might indicate the formation of a degraded phase.
Protocol 2: Water Vapor Sorption Isotherm Measurement
This experiment quantifies the hydrophilicity of the MOF and its capacity for water uptake at different humidity levels.
Instrumentation: Use a gravimetric sorption analyzer (e.g., DVS, TGA with humidity control).
Sample Activation: Place 10-15 mg of the p-PDA MOF in the instrument's sample pan. Activate the sample in situ by heating under a dry N₂ or He gas flow to remove any pre-adsorbed guests until a stable mass is achieved. The temperature should be chosen based on the MOF's thermal stability, as determined by TGA.
Isotherm Collection: Cool the sample to the desired experimental temperature (e.g., 298 K).
Adsorption Branch: Gradually increase the relative humidity in stepwise increments (e.g., from 0% to 95% RH). At each step, allow the sample mass to equilibrate. The instrument records the mass of water adsorbed.
Desorption Branch: Subsequently, decrease the relative humidity in the same stepwise manner back to 0% RH to measure the desorption isotherm.
Data Analysis: Plot the mass of water adsorbed (mmol/g or wt%) versus the relative humidity (P/P₀). The shape of the isotherm provides insight into the water-MOF interaction. A sharp uptake at a specific RH may indicate framework structural changes or degradation.[2]
Visualizations
Caption: Troubleshooting workflow for diagnosing suspected moisture-induced degradation in MOFs.
Caption: Simplified mechanism of hydrolytic degradation in a carboxylate-based MOF.
p-Phenylenediacetic Acid vs. Terephthalic Acid as MOF Linkers: A Comparative Guide
A comprehensive, data-driven comparison between p-phenylenediacetic acid (p-PDA) and terephthalic acid (TPA) as linkers for Metal-Organic Frameworks (MOFs) is currently challenging due to the limited availability of quan...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive, data-driven comparison between p-phenylenediacetic acid (p-PDA) and terephthalic acid (TPA) as linkers for Metal-Organic Frameworks (MOFs) is currently challenging due to the limited availability of quantitative experimental data for p-PDA-based MOFs in publicly accessible research. Terephthalic acid is a cornerstone in the field of MOF chemistry, leading to a vast library of well-characterized structures. In contrast, p-phenylenediacetic acid remains a less explored linker, with detailed performance metrics of its derived MOFs not being widely reported.
This guide provides a comparative overview based on the structural attributes of each linker and discusses their potential influence on the resulting MOF properties. To facilitate future direct comparisons, quantitative data for prominent TPA-based MOFs are presented.
Structural and Functional Comparison of Linkers
The primary distinction between p-PDA and TPA lies in the flexibility and the orientation of the carboxylate groups. TPA is a rigid, linear linker with carboxylate groups directly attached to the aromatic ring at the para positions. This rigidity is a key factor in the formation of robust and porous frameworks such as the well-known MOF-5 and MIL series.
In contrast, p-PDA possesses greater conformational flexibility due to the methylene (-CH2-) spacers between the phenyl ring and the carboxylate groups. This "bent" or "V-shaped" geometry, along with the rotational freedom of the C-C single bonds, can lead to the formation of more complex and potentially flexible or "breathing" MOF structures. Research suggests that flexible linkers can result in MOFs that exhibit dynamic responses to external stimuli such as guest molecule adsorption or temperature changes.
Diagram of Linker Structures
Performance Data of TPA-Based MOFs
To provide a benchmark for comparison, the following tables summarize key performance metrics for two well-studied TPA-based MOFs: MIL-53(Al) and UiO-66(Zr).
Table 1: Properties of MIL-53(Al) (TPA-based MOF)
Property
Value
BET Surface Area
~1140 - 1590 m²/g
Pore Volume
~0.65 cm³/g
Thermal Stability
Up to 500 °C
Chemical Stability
Stable in neutral and acidic aqueous solutions
Table 2: Properties of UiO-66(Zr) (TPA-based MOF)
Property
Value
BET Surface Area
~1100 - 1827 m²/g
Pore Volume
~0.40 - 0.90 cm³/g
Thermal Stability
Up to 500-560 °C
Chemical Stability
High stability in water and various organic solvents
Experimental Protocols
The synthesis of MOFs using both linkers typically involves solvothermal or hydrothermal methods. A general procedure is outlined below.
General Solvothermal Synthesis of TPA- or p-PDA-based MOFs
Detailed Methodologies:
Synthesis of MIL-53(Al) with TPA: A mixture of aluminum nitrate nonahydrate and terephthalic acid in a molar ratio of 1:1 is dissolved in deionized water. The mixture is then sealed in a Teflon-lined stainless-steel autoclave and heated at 220 °C for 72 hours. The resulting white powder is filtered, washed with deionized water and ethanol, and dried.
Synthesis of a Ga-MIL-53 analogue with p-PDA: While specific quantitative data is limited, the synthesis of a gallium-based MIL-53 analogue using p-PDA has been reported. This involves a hydrothermal reaction of gallium nitrate, p-phenylenediacetic acid, and sodium hydroxide at 100 °C for 24 hours.
Characterization Methods:
Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity of the synthesized MOFs.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the materials.
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the porous materials through nitrogen adsorption-desorption isotherms.
Pore Size Distribution Analysis: Calculated from the nitrogen adsorption isotherm to determine the pore volume and average pore diameter.
Logical Relationships
The choice of linker directly impacts the final properties and potential applications of the MOF.
Conclusion
Terephthalic acid is a well-established, rigid linker that consistently produces robust and highly porous MOFs, making it a reliable choice for applications requiring high stability and permanent porosity. p-Phenylenediacetic acid, with its inherent flexibility, offers the potential to create dynamic MOF materials with tunable properties and responsiveness to external stimuli. However, the lack of comprehensive quantitative data for p-PDA-based MOFs hinders a direct performance comparison. Further research and detailed characterization of MOFs synthesized from p-PDA are necessary to fully elucidate their potential and establish a clear comparative advantage for specific applications. Researchers in drug development and materials science should consider the desired properties of the final MOF when selecting between a rigid and a flexible linker. For applications requiring high stability and predictable porosity, TPA is a proven option. For the development of "smart" materials with responsive behavior, p-PDA presents an intriguing, albeit less characterized, alternative.
Comparative
The Isomeric Effect: How Phenylenediacetic Acid Directs Coordination Polymer Architecture
The positional isomerism of phenylenediacetic acid (PDA) ligands—ortho (1,2-), meta (1,3-), and para (1,4-)—exerts a profound influence on the resulting dimensionality and topology of coordination polymers. This guide pr...
Author: BenchChem Technical Support Team. Date: December 2025
The positional isomerism of phenylenediacetic acid (PDA) ligands—ortho (1,2-), meta (1,3-), and para (1,4-)—exerts a profound influence on the resulting dimensionality and topology of coordination polymers. This guide provides a comparative analysis of how these isomers, with their distinct geometric constraints, dictate the self-assembly process with metal ions, leading to a diverse array of network structures.
The flexibility of the acetate arms in phenylenediacetic acid, combined with the rigid phenyl backbone, makes it a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. However, the seemingly subtle change in the substitution pattern on the phenyl ring dramatically alters the spatial orientation of the coordinating carboxylate groups, thereby controlling the connectivity and overall structure of the resulting material. This comparison, supported by experimental data, illuminates the structural diversity achievable by employing different PDA isomers.
Comparative Analysis of Coordination Polymer Structures
The reaction of PDA isomers with metal ions, typically under hydrothermal or solvothermal conditions, yields coordination polymers with distinct structural motifs. The para-isomer, 1,4-phenylenediacetic acid (H₂p-PDA), with its linear and extended geometry, tends to form higher-dimensional structures. In contrast, the bent nature of the meta-isomer, 1,3-phenylenediacetic acid (H₂m-PDA), and the sterically hindered ortho-isomer, 1,2-phenylenediacetic acid (H₂o-PDA), often lead to lower-dimensional or more complex, interpenetrated networks.
A study involving the hydrothermal reactions of Zn(NO₃)₂·6H₂O with the three isomers of phenylenediacetic acid and a co-ligand, 1,4-bis[2-(4-pyridyl)ethenyl]benzene (1,4-bpeb), clearly demonstrates this structural divergence. The use of 1,4-H₂PDA resulted in a five-fold interpenetrating 3D diamondoid framework.[1] In contrast, 1,3-H₂PDA formed a 2D (4,4) network, and 1,2-H₂PDA produced a 2D 5-connected network.[1] These significant structural differences underscore the critical role of the ligand's isomeric backbone in directing the final architecture.[2]
Similarly, lanthanide coordination polymers showcase the influence of PDA isomers. With 1,4-phenylenediacetic acid, lanthanum ions form a three-dimensional coordination polymer.[3][4] In this structure, the p-pda²⁻ ligand exhibits two different coordination modes, binding to two and four La(III) ions respectively, highlighting the versatile connectivity of this linear ligand.[3][4] In contrast, solvothermal reactions of lanthanide(III) salts with 1,2-phenylenediacetic acid lead to the formation of 2D coordination polymers.[5] In these structures, the 1,2-phenylenediacetate linker displays varied denticity, acting as both penta- and hexadentate, with carboxylate groups exhibiting bidentate-bridging, bidentate-chelating, and tridentate bridging-chelating modes.[5]
The following table summarizes key crystallographic data for representative coordination polymers formed with each PDA isomer, illustrating the quantitative differences in their solid-state structures.
Compound
Isomer
Metal Ion
Formula
Crystal System
Space Group
Unit Cell Parameters
Dimensionality
Ref.
{[Zn(1,4-PDA)(1,4-bpeb)]·2H₂O}n
para
Zn(II)
C₃₀H₂₈N₂O₆Zn
Monoclinic
P2₁/c
a = 11.133(2) Å, b = 15.110(3) Å, c = 16.591(3) Å, β = 108.57(3)°
The synthesis of coordination polymers with phenylenediacetic acid isomers is typically achieved through hydrothermal or solvothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over several hours or days.
General Hydrothermal Synthesis of Zn(II) Coordination Polymers
A mixture of Zn(NO₃)₂·6H₂O (0.1 mmol), the respective phenylenediacetic acid isomer (0.1 mmol), 1,4-bis[2-(4-pyridyl)ethenyl]benzene (0.1 mmol), and NaOH (0.2 mmol) is prepared in 10 mL of H₂O.[1] The mixture is then sealed in a Teflon-lined stainless steel autoclave and heated to 160 °C for 72 hours.[1] After cooling to room temperature, the resulting crystals are collected by filtration, washed with water and ethanol, and dried in air.[1]
General Solvothermal Synthesis of Lanthanide(III) Coordination Polymers
For the synthesis of lanthanide-based coordination polymers, a lanthanide(III) salt (e.g., nitrate or chloride, 1 mmol) is dissolved in N,N'-dimethylformamide (DMF, 10 mL).[5] A solution of 1,2-phenylenediacetic acid (1.5 mmol) in DMF (20 mL) is then added.[5] The resulting mixture is sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours). After slow cooling to room temperature, the crystalline products are obtained.[5]
Synthesis of La(III)-p-PDA Coordination Polymer via Gel Diffusion
Single crystals of the {[La₂(p-pda)₃(H₂O)₄]·8H₂O}∞ polymer were obtained by the slow diffusion of dilute aqueous solutions of lanthanum chloride (0.25 mmol in 10 mL) and the sodium salt of para-phenylenediacetate (0.25 mmol in 10 mL) through an agar-agar gel in a U-shaped tube.[4] Prismatic single crystals were obtained after several weeks.[4]
Visualizing the Structural Influence
The following diagrams, generated using the DOT language, illustrate the fundamental differences in how the geometry of each phenylenediacetic acid isomer influences the resulting coordination polymer structure.
Caption: Logical relationship between PDA isomer geometry and resulting CP structure.
A Comparative Guide to the Validation of p-Phenylenediacetic Acid as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals Performance Comparison of Fluorescent Markers To provide a benchmark for the validation of p-PDA, the following table summarizes the key photophysical prope...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Fluorescent Markers
To provide a benchmark for the validation of p-PDA, the following table summarizes the key photophysical properties of established fluorescent markers. The protocols provided in the subsequent sections can be employed to determine the corresponding values for p-PDA.
Rigorous validation of a new fluorescent marker is crucial for reliable and reproducible experimental outcomes. The following protocols outline the key experiments required to characterize the performance of p-PDA.
Determination of Fluorescence Quantum Yield
The quantum yield is a measure of the efficiency of fluorescence. The comparative method, using a standard with a known quantum yield, is a common approach.
Materials:
p-Phenylenediacetic acid
Reference standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Prepare a series of dilute solutions of both p-PDA and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
Integrate the area under the emission spectra for both the p-PDA and reference standard solutions.
Plot the integrated fluorescence intensity versus absorbance for both p-PDA and the reference standard. The slope of these plots will be proportional to the quantum yield.
Calculate the quantum yield of p-PDA using the following equation:
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
η is the refractive index of the solvent
Assessment of Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for imaging experiments that require prolonged light exposure.
Materials:
Solution of p-PDA at a known concentration
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector
Image analysis software (e.g., ImageJ)
Protocol:
Prepare a sample of p-PDA solution on a microscope slide.
Acquire an initial image (time = 0) using the fluorescence microscope with a defined excitation intensity.
Continuously illuminate the sample with the same excitation intensity.
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
Analyze the images by measuring the mean fluorescence intensity of a region of interest (ROI) in each image.
Correct for background fluorescence.
Normalize the fluorescence intensity at each time point to the initial intensity.
Plot the normalized intensity against time to generate a photobleaching curve. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.
Evaluation of Cytotoxicity (MTT Assay)
It is essential to ensure that a fluorescent marker is not toxic to the cells being studied. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
Cell line of interest (e.g., HeLa, HEK293)
Cell culture medium and supplements
p-Phenylenediacetic acid
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well plates
Microplate reader
Protocol:
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
Prepare a series of dilutions of p-PDA in cell culture medium.
Treat the cells with the different concentrations of p-PDA and include a vehicle control (medium without p-PDA). Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the untreated control cells.
Cellular Labeling and Imaging
For intracellular applications, the ability of the fluorescent marker to penetrate the cell membrane and label specific structures is key. As p-PDA possesses carboxylic acid groups, a protocol similar to that for carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) can be adapted for cell labeling.
Materials:
Cells in suspension
p-Phenylenediacetic acid (potentially requiring chemical modification for cell permeability and targeting)
Phosphate-buffered saline (PBS)
Cell culture medium
Fluorescence microscope
Protocol:
Prepare cells in a single-cell suspension in PBS.
Prepare a working solution of the p-PDA derivative in a suitable solvent (e.g., DMSO) and then dilute in serum-free medium or PBS.
Incubate the cells with the p-PDA solution for a predetermined time and at an optimized concentration.
Wash the cells with complete culture medium to remove any unbound marker.
Image the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters.
Signaling Pathway and Experimental Workflow Visualization
Fluorescent markers are instrumental in visualizing and understanding complex cellular processes such as signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway, a key cascade in cell proliferation and differentiation, is often studied using fluorescent probes to monitor protein activation.
Caption: Simplified diagram of the ERK/MAPK signaling pathway.
The validation of a novel fluorescent marker like p-PDA would follow a structured workflow to ensure its suitability for specific research applications.
Caption: Experimental workflow for validating a fluorescent marker.
Performance Analysis of Nematic Liquid Crystals for Display Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The ideal liquid crystal for a display application must possess a finely tuned balance of properties. A high clearing point ensures thermal stability over a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The ideal liquid crystal for a display application must possess a finely tuned balance of properties. A high clearing point ensures thermal stability over a wide range of operating temperatures. Low rotational viscosity is crucial for achieving the rapid switching speeds required for high-refresh-rate displays. Furthermore, the dielectric and optical anisotropies are fundamental parameters that dictate the contrast ratio, viewing angles, and operating voltage of the final display.
Key Performance Indicators: A Comparative Analysis
To objectively assess the suitability of a liquid crystal for display applications, a set of quantitative metrics is employed. The following table summarizes these key performance indicators for the benchmark materials, 5CB and MBBA.
Detailed and standardized experimental procedures are essential for generating reliable and comparable data for liquid crystal materials. The following sections outline the methodologies for determining the key performance indicators presented above.
Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)
The clearing point is a fundamental property that defines the upper limit of the liquid crystalline operational temperature range.
Workflow for Clearing Point Determination.
Methodology: A small sample of the liquid crystal is placed between two clean glass slides. This assembly is then positioned on a temperature-controlled hot stage, which is mounted on a polarizing optical microscope. The sample is observed between crossed polarizers while the temperature is gradually increased. The nematic phase will appear bright and textured (birefringent), while the isotropic liquid phase will appear dark. The clearing point is recorded as the temperature at which the last traces of birefringence vanish upon heating. To check for thermal hysteresis, the sample is then slowly cooled from the isotropic phase, and the temperature at which the nematic phase reappears is noted.
Birefringence (Optical Anisotropy)
Birefringence (Δn) is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal. It is a crucial parameter for determining the thickness of the liquid crystal layer in a display cell to achieve the desired phase retardation.
Experimental Setup for Birefringence Measurement.
Methodology: The birefringence of a liquid crystal is commonly measured using an Abbe refractometer or by analyzing the transmission spectrum of a liquid crystal cell placed between two polarizers. For the latter method, a liquid crystal cell of a known thickness (d) is filled with the material. The cell is placed between a polarizer and an analyzer. The transmitted light intensity is measured as a function of wavelength (λ). The phase retardation (δ) is determined from the interference fringes in the transmission spectrum. The birefringence is then calculated using the formula: Δn = δλ / (2πd).
Dielectric Anisotropy
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field, which is fundamental to the operation of most LCDs.
A Researcher's Guide to the Thermal Stability of Metal-Organic Frameworks: The Influence of Organic Linkers
For researchers, scientists, and drug development professionals, understanding the thermal stability of Metal-Organic Frameworks (MOFs) is paramount for their successful application in areas ranging from catalysis and ga...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the thermal stability of Metal-Organic Frameworks (MOFs) is paramount for their successful application in areas ranging from catalysis and gas storage to drug delivery. The choice of the organic linker is a critical determinant of a MOF's thermal resilience. This guide provides a comparative analysis of the thermal stability of various MOFs, focusing on the impact of different organic linkers, supported by experimental data and detailed protocols.
The thermal stability of a MOF is fundamentally dictated by the strength of the coordination bonds between the metal ions and the organic linkers, as well as the overall rigidity of the framework. The organic linker, acting as a bridge between the metal nodes, plays a pivotal role in defining these characteristics. Factors such as the linker's backbone, length, and the presence of functional groups can significantly influence the decomposition temperature of the resulting MOF.
Comparative Thermal Stability Data
The following table summarizes the thermal decomposition temperatures of several common MOFs with varying organic linkers, as determined by thermogravimetric analysis (TGA). This data highlights the significant impact of the linker structure on the overall thermal stability of the framework.
MOFs constructed from rigid aromatic dicarboxylic acids, such as terephthalic acid in UiO-66 and MOF-5, generally exhibit higher thermal stability compared to those with more flexible aliphatic linkers.[4] The rigidity of the aromatic backbone contributes to a more robust framework that can withstand higher temperatures before decomposition.
Linker Functionalization
The introduction of functional groups onto the organic linker can have a significant impact on the thermal stability of the MOF.[1][2] For instance, the parent UiO-66 framework is stable up to approximately 540°C, whereas its amino-functionalized counterpart, UiO-66-NH₂, begins to decompose around 350-400°C.[1][3] This decrease in stability is attributed to the lower thermal stability of the aminoterephthalic acid linker itself. The nature and position of the functional group are critical factors.
Metal-Node Connectivity
The coordination environment of the metal node and its connectivity to the organic linkers are crucial for thermal stability. MOFs with higher node connectivity, meaning each metal cluster is connected to a larger number of linkers, tend to be more stable. For example, UiO-66, with its 12-connected zirconium-oxo clusters, exhibits significantly higher thermal stability than MIL-101(Cr), which has 6-connected chromium clusters.[1]
Experimental Protocols
Thermogravimetric Analysis (TGA) of MOFs
Thermogravimetric analysis is the primary technique used to determine the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the decomposition temperature of a MOF.
Materials:
MOF sample (5-10 mg)
TGA instrument
High-purity nitrogen or air for purge gas
Sample pans (typically aluminum or platinum)
Procedure:
Sample Preparation: Ensure the MOF sample is properly activated (solvent-free) by heating under vacuum prior to TGA analysis. The presence of residual solvent can lead to inaccurate weight loss measurements.
Instrument Setup:
Place an empty sample pan in the TGA instrument and tare the balance.
Carefully place 5-10 mg of the activated MOF sample into the pan.
Set the purge gas (typically nitrogen for decomposition analysis) to a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at a low temperature (e.g., 30°C) for a few minutes to ensure thermal stability.
Ramp the temperature at a constant heating rate, typically 5-10°C/min, to a final temperature above the expected decomposition point (e.g., 800°C).
Data Analysis:
The TGA curve will show a plot of mass (%) versus temperature (°C).
The initial weight loss often corresponds to the removal of any remaining adsorbed solvent or water molecules.
A significant and sharp weight loss indicates the decomposition of the framework. The onset temperature of this decomposition is typically reported as the thermal stability limit of the MOF.
Logical Relationships in MOF Thermal Stability
The following diagram illustrates the key relationships between the properties of the organic linker and the resulting thermal stability of the Metal-Organic Framework.
A Comparative Guide to the Porosity of Metal-Organic Frameworks: Assessing p-Phenylenediacetic Acid-Based MOFs Against High-Performing Alternatives
For researchers, scientists, and drug development professionals, the porosity of Metal-Organic Frameworks (MOFs) is a critical parameter governing their performance in applications ranging from drug delivery and catalysi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the porosity of Metal-Organic Frameworks (MOFs) is a critical parameter governing their performance in applications ranging from drug delivery and catalysis to gas storage and separation. This guide provides a comparative assessment of the porosity of MOFs, with a focus on those synthesized with p-Phenylenediacetic acid (p-PDA) as an organic linker. Due to a notable scarcity of comprehensive porosity data in the public domain for p-PDA-based MOFs, this guide will frame the discussion by comparing their potential to well-characterized, high-porosity MOFs, namely UiO-66, ZIF-8, HKUST-1, and MIL-101. This comparison will offer a valuable benchmark for researchers exploring novel MOF structures.
The choice of organic linker is a pivotal factor in dictating the final topology and, consequently, the porosity of a MOF. While p-Phenylenediacetic acid is utilized in the synthesis of MOFs, particularly with lanthanide and zirconium-based structures, detailed characterization of their porosity is not as extensively reported as for MOFs constructed from more common linkers. This guide aims to provide a clear perspective on what constitutes high porosity in the field of MOFs by presenting data from widely studied examples.
Comparative Analysis of MOF Porosity
The following table summarizes key porosity metrics for several benchmark MOFs. These values, gathered from various studies, highlight the high surface areas and pore volumes that have made these materials cornerstones in MOF research.
Note: The porosity values for MOFs can vary depending on the synthesis method, activation process, and the presence of defects.
Experimental Protocols for Porosity Assessment
Accurate and reproducible assessment of MOF porosity is crucial for comparing materials and predicting their performance. The following are detailed methodologies for key experiments.
Gas Adsorption Analysis (BET Method) for Surface Area Determination
The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of porous materials.[3]
1. Sample Preparation (Activation):
A known mass of the MOF sample (typically 50-100 mg) is placed in a sample tube.
The sample is degassed under vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-250 °C) for several hours to remove any guest molecules, such as solvents, from the pores. The activation temperature and duration are critical and depend on the thermal stability of the MOF.
2. Measurement:
The sample tube is transferred to the analysis port of a gas adsorption analyzer.
The analysis is typically performed using nitrogen gas at its boiling point (77 K).
A known amount of nitrogen gas is introduced into the sample tube in a stepwise manner, and the pressure is allowed to equilibrate at each step.
The amount of gas adsorbed onto the MOF surface is measured at various relative pressures (P/P₀), where P is the equilibrium pressure and P₀ is the saturation pressure of the adsorbate at the analysis temperature.
3. Data Analysis:
The BET equation is applied to the adsorption isotherm data, typically in the relative pressure range of 0.05 to 0.35 for mesoporous materials and a lower range for microporous materials.
A plot of 1 / [W((P₀/P)-1)] versus P/P₀ is generated, where W is the weight of gas adsorbed.
The slope and intercept of the linear region of this plot are used to calculate the monolayer capacity (the amount of gas required to form a single layer on the surface of the MOF).
The total surface area is then calculated from the monolayer capacity and the cross-sectional area of the adsorbate molecule (16.2 Ų for nitrogen).
Mercury Intrusion Porosimetry for Pore Size Distribution
Mercury intrusion porosimetry is a technique used to determine the pore size distribution, total pore volume, and bulk density of porous materials. It is particularly useful for characterizing materials with larger meso- and macropores.
1. Sample Preparation:
A known mass of the dry MOF sample is placed in a sample holder called a penetrometer.
The penetrometer is evacuated to remove air from the sample and the holder.
2. Measurement:
The evacuated penetrometer is filled with mercury.
Pressure is applied incrementally, forcing the mercury to intrude into the pores of the MOF. Mercury, being a non-wetting fluid for most materials, will only enter the pores under pressure.
The volume of mercury intruded into the sample is measured at each pressure step. The relationship between the applied pressure and the size of the pores being filled is described by the Washburn equation: D = (-4γcosθ) / P, where D is the pore diameter, γ is the surface tension of mercury, θ is the contact angle between mercury and the material, and P is the applied pressure.
3. Data Analysis:
The data of intruded volume versus pressure is used to generate a pore size distribution curve.
The total pore volume is determined from the total volume of mercury intruded.
The bulk density of the material can also be calculated.
Computational Methods for Porosity Characterization
Computational methods provide a theoretical framework to predict and analyze the porous structure of MOFs based on their crystal structures.
1. Geometric Analysis:
Software such as Zeo++ or PoreBlazer can be used to analyze the crystallographic information file (CIF) of a MOF.
These tools can calculate key porosity metrics including:
Pore Limiting Diameter (PLD): The diameter of the largest sphere that can diffuse through the framework.
Largest Cavity Diameter (LCD): The diameter of the largest sphere that can be inscribed within the pores.
Accessible Surface Area (ASA): The surface area that is accessible to a probe molecule of a certain size.
Porosity or Void Fraction: The percentage of the total volume that is not occupied by the framework atoms.
2. Simulation of Gas Adsorption:
Grand Canonical Monte Carlo (GCMC) simulations can be used to predict gas adsorption isotherms in MOFs.
These simulations model the interactions between gas molecules and the MOF framework to determine the amount of gas that can be adsorbed at different pressures and temperatures.
The simulated isotherms can then be used to calculate theoretical BET surface areas and pore volumes, which can be compared with experimental results.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing MOF porosity, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.
Caption: Experimental workflow for the synthesis and porosity assessment of MOFs.
A Comparative Guide to Gas Adsorption in Linker-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals The tunable nature of Metal-Organic Frameworks (MOFs), achieved through strategic linker modification, offers a powerful platform for designing materials wi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The tunable nature of Metal-Organic Frameworks (MOFs), achieved through strategic linker modification, offers a powerful platform for designing materials with tailored gas adsorption properties. This guide provides an objective comparison of the gas adsorption capacities of different linker-based MOFs, supported by experimental data, to aid in the selection and design of materials for applications such as gas storage, separation, and purification.
Impact of Linker Modification on Gas Adsorption
The choice of organic linker in a MOF plays a critical role in determining its structural properties and, consequently, its affinity for different gas molecules. Two key strategies in linker design are functionalization and extension.
Linker Functionalization: Introducing functional groups (e.g., -NH2, -NO2, -OH, -COOH) to the linker backbone can significantly alter the MOF's pore environment.[1][2][3][4] These groups can introduce specific binding sites, enhance polarity, and modify the electronic properties of the framework, leading to improved gas uptake and selectivity. For instance, the incorporation of amino groups has been shown to enhance CO2 adsorption due to favorable interactions with the acidic CO2 molecule.[1]
Linker Extension: Systematically increasing the length of the organic linker within an isoreticular series of MOFs directly impacts the pore size and surface area.[5] Longer linkers generally lead to larger pore volumes and higher surface areas, which can result in increased gas storage capacity.[5]
This guide will focus on two well-studied series of MOFs to illustrate these principles: the UiO-66 series for linker functionalization and the Isoreticular Metal-Organic Framework (IRMOF) series for linker extension.
Data Presentation: A Comparative Analysis
The following tables summarize the structural properties and gas adsorption capacities of selected MOFs from the UiO-66 and IRMOF series for carbon dioxide (CO2), methane (CH4), and hydrogen (H2).
Table 1: Comparison of Functionalized UiO-66 MOFs for Gas Adsorption
Table 2: Comparison of Isoreticular MOFs (IRMOF Series) for Gas Adsorption
MOF
Linker
BET Surface Area (m²/g)
Pore Volume (cm³/g)
CO2 Uptake (mmol/g) at 298 K, 1 bar
CH4 Uptake (mmol/g) at 298 K, 35 bar
H2 Uptake (wt%) at 77 K, 1 bar
IRMOF-1 (MOF-5)
1,4-Benzenedicarboxylate
~3000
~1.2
~1.3
~10
~1.3
IRMOF-8
2,6-Naphthalenedicarboxylate
~1600
~0.7
~1.5
~8
~1.1
IRMOF-10
4,4'-Biphenyldicarboxylate
~4500
~1.8
~1.2
~12
~1.5
Experimental Protocols
Accurate and reproducible gas adsorption measurements are crucial for comparing the performance of different MOFs. Below are detailed methodologies for key experiments.
MOF Activation
Prior to any gas adsorption measurement, it is essential to activate the MOF sample to remove any guest molecules (e.g., solvents, water) from the pores.
Sample Preparation: Place a precisely weighed amount of the as-synthesized MOF (typically 50-100 mg) into a sample tube.
Solvent Exchange: To facilitate the removal of high-boiling-point solvents used during synthesis (e.g., DMF), immerse the MOF in a low-boiling-point solvent like methanol or acetone. Gently agitate the mixture for several hours. Decant the solvent and repeat the process 3-5 times with fresh solvent.
Thermal Activation: Attach the sample tube to the degassing port of a gas adsorption analyzer. Heat the sample under a dynamic vacuum (e.g., 10⁻⁵ torr) at a temperature appropriate for the specific MOF's thermal stability (e.g., 150-200 °C for UiO-66) for several hours (typically 8-12 hours) to ensure complete removal of guest molecules.
Gas Adsorption Measurements
Gas adsorption isotherms are typically measured using either volumetric or gravimetric techniques.
Volumetric Method:
Apparatus: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ).
Procedure:
After activation, the sample tube is transferred to the analysis port of the instrument.
The free volume of the sample tube is determined using a non-adsorbing gas like helium.
The sample is then cooled to the desired analysis temperature (e.g., 77 K for N2 and H2, 273 K or 298 K for CO2 and CH4) using a cryogenic bath (e.g., liquid nitrogen, water/ice bath).
The analysis gas is introduced into the sample tube in controlled doses. After each dose, the pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated based on the pressure change in the manifold of known volume.
This process is repeated over a range of pressures to generate the adsorption isotherm.
Gravimetric Method:
Apparatus: A gravimetric sorption analyzer (e.g., IGA-001, TA Instruments Q5000).
Procedure:
The activated MOF sample is placed in a microbalance within a temperature and pressure-controlled chamber.
The analysis gas is introduced into the chamber at a controlled pressure.
The change in the sample's mass due to gas adsorption is continuously monitored by the microbalance until equilibrium is reached.
The pressure is then incrementally increased to obtain the full adsorption isotherm.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between linker modification strategies, resulting MOF properties, and gas adsorption performance.
Caption: A typical experimental workflow for measuring gas adsorption in MOFs.
The Influence of Dicarboxylic Acid Linkers on the Architecture of Coordination Polymers: A Structural Analysis
A comparative guide for researchers on the rational design and characterization of coordination polymers, focusing on the structural impact of varying dicarboxylic acid ligands. This guide provides an objective compariso...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative guide for researchers on the rational design and characterization of coordination polymers, focusing on the structural impact of varying dicarboxylic acid ligands. This guide provides an objective comparison of structural parameters, detailed experimental protocols, and visual representations of the underlying chemical principles.
The tailored design of coordination polymers (CPs), a class of crystalline materials built from metal ions or clusters linked by organic ligands, is a cornerstone of crystal engineering. The selection of the organic linker, particularly dicarboxylic acids, plays a pivotal role in dictating the final topology and, consequently, the physicochemical properties of the resulting framework. This guide delves into the structural variations of coordination polymers arising from the use of different dicarboxylic acid linkers, providing researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data.
The geometry, flexibility, and substituent effects of the dicarboxylic acid ligands directly influence key structural parameters such as metal-ligand bond lengths, coordination modes, and the overall dimensionality of the coordination polymer. Understanding these structure-directing effects is crucial for the rational design of CPs with desired properties for applications in gas storage, catalysis, and drug delivery.
Comparative Structural Analysis
The use of isomeric or functionally distinct dicarboxylic acids can lead to vastly different coordination polymer architectures, even when reacting with the same metal ion under similar conditions. For instance, the positional isomerism in benzenedicarboxylic acids (BDC) significantly impacts the final structure.
A series of coordination polymers synthesized with Co(II), Ni(II), and Cu(II) metal centers and isomeric benzenedicarboxylate ligands (1,2-BDC, 1,3-BDC, and 1,4-BDC) demonstrates this structural diversity.[1][2] With 1,4-BDC, one-dimensional (1D) zigzag chains are formed, whereas 1,3-BDC can lead to the formation of 1D helical chains or concave-convex chains.[1] The use of 1,2-BDC, on the other hand, can result in the formation of discrete dinuclear metallocycles.[1] These structural differences arise from the varying angles between the carboxylate groups in the different isomers.
Similarly, in a study involving Cd(II) coordination polymers, the choice of dicarboxylic acid ligand was shown to be a determining factor in the final architecture.[3][4] The reaction of Cd(II) with N,N′-bis(3-pyridyl)terephthalamide and different dicarboxylic acids resulted in structures ranging from 1D ladder and zigzag chains to two-dimensional (2D) layers and even a 3-fold interpenetrated three-dimensional (3D) network.[3][4]
The following table summarizes key structural parameters for a selection of coordination polymers, highlighting the impact of the dicarboxylic acid linker.
The logical relationship between the choice of dicarboxylic acid linker and the resulting coordination polymer architecture can be visualized as follows:
Dicarboxylic acid isomerism and resulting CP structures.
Experimental Protocols
The synthesis and characterization of coordination polymers are crucial steps in understanding their structure-property relationships. Below are detailed methodologies for key experiments.
Hydrothermal Synthesis of Coordination Polymers
Hydrothermal synthesis is a common method for growing high-quality single crystals of coordination polymers.[5][6][7]
Materials:
Metal salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)
A mixture of the metal salt, dicarboxylic acid ligand, and any co-ligand is prepared in a specific molar ratio.[8]
The mixture is dissolved in a solvent or a mixture of solvents in a Teflon-lined stainless steel autoclave.
The autoclave is sealed and heated to a specific temperature (typically between 100-180 °C) for a period of several days.[8]
After the reaction, the autoclave is slowly cooled to room temperature.
The resulting crystals are collected by filtration, washed with the solvent, and air-dried.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional atomic structure of a crystalline material.[9][10]
Instrumentation:
Single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
Procedure:
A suitable single crystal is selected and mounted on a goniometer head.
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.[11]
A series of X-ray diffraction images are collected as the crystal is rotated.
The collected data are processed to determine the unit cell parameters and the space group.
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of coordination polymers and to identify the loss of solvent molecules and the decomposition of the framework.[12][13][14][15][16]
Instrumentation:
Thermogravimetric analyzer.
Procedure:
A small amount of the sample (typically 5-10 mg) is placed in an alumina or platinum pan.
The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]
The mass of the sample is continuously monitored as a function of temperature.
The resulting TGA curve shows weight loss steps corresponding to the removal of guest molecules and the decomposition of the coordination polymer.
Experimental Workflow Visualization
The general workflow for the synthesis and structural analysis of coordination polymers with varying dicarboxylic acids is depicted below.
Evaluating the Catalytic prowess of p-Phenylenediacetic Acid-Functionalized Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the catalytic activity of materials functionalized with p-Phenylenediacetic acid (p-PDA). Through a detai...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the catalytic activity of materials functionalized with p-Phenylenediacetic acid (p-PDA). Through a detailed comparison with alternative catalysts, supported by experimental data, this document serves as a valuable resource for selecting and designing efficient catalytic systems.
p-Phenylenediacetic acid has emerged as a versatile building block in the design of functional materials, particularly in the field of catalysis. Its rigid aromatic core and flexible carboxylic acid groups allow for the construction of robust and catalytically active frameworks, such as metal-organic frameworks (MOFs) and coordination polymers. This guide delves into the performance of p-PDA-functionalized materials in various catalytic applications, offering a side-by-side comparison with other established catalysts.
Performance in Photocatalytic Degradation of p-Nitrophenol
The photocatalytic degradation of organic pollutants is a critical area of environmental remediation. A notable example of a p-PDA-functionalized material in this application is a silver-decorated cobalt-metal-organic framework (Ag@Co-MOF) synthesized using 1,3-phenylenediacetic acid. This material has demonstrated significant efficiency in the degradation of p-nitrophenol, a common industrial pollutant.
Table 1: Comparative Catalytic Performance in the Photocatalytic Degradation of p-Nitrophenol
The Ag@Co-MOF, while effective, is benchmarked against other photocatalysts in the table above. The data indicates that while other materials may achieve higher degradation rates under different conditions (e.g., UV light), the p-PDA-functionalized MOF shows promise for visible-light-driven photocatalysis.
Efficacy in A³ Coupling Reactions
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful tool in organic synthesis for the formation of propargylamines, which are valuable intermediates in drug discovery. A one-dimensional chained Cu(II) coordination polymer constructed from 1,4-phenylenediacetic acid and 2,2'-bipyridine has been investigated as a catalyst for this reaction.
Table 2: Comparative Catalytic Performance in the A³ Coupling Reaction of Benzaldehyde, Piperidine, and Phenylacetylene
Catalyst
Solvent
Temperature (°C)
Conversion/Yield (%)
Catalyst Stability
Reference
Cu(II)-p-PDA Coordination Polymer
1,4-dioxane
120
54.6 (after 7h)
Good stability over 3 cycles
NHC-Ag(I) Complexes
Dichloromethane or neat
Room Temperature
Up to 97
-
Faceted Cu₂O Microcrystals
Ethanol or solvent-free
100
71-85
Recyclable up to 10 times in flow reactor
CuFe₂O₄ Nanoparticles
-
-
90
Reusable for up to 5 cycles
The Cu(II)-p-PDA coordination polymer demonstrates moderate catalytic activity. As shown in the comparative data, other catalyst systems, such as those based on N-heterocyclic carbene (NHC)-silver complexes or copper oxide microcrystals, can achieve higher yields under milder conditions. However, the p-PDA based material shows good stability, a crucial factor for industrial applications.
Application in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While direct catalytic data for a Zn-p-PDA MOF in this reaction is still emerging, related Zn-based MOFs have shown significant promise. For instance, a Zn-MOF with pyridine-2,5-dicarboxylate has been effectively used as a heterogeneous catalyst for the synthesis of 5-arylidene malononitrile.
Table 3: Catalytic Performance of Zn-based MOFs in Knoevenagel Condensation
The data from related Zn-MOFs suggests that a p-PDA functionalized zinc MOF could be a highly effective and reusable catalyst for Knoevenagel condensation, benefiting from the structural advantages conferred by the p-PDA linker.
Experimental Protocols
Synthesis of Ag@Co-MOF (1,3-phenylenediacetic acid) for Photocatalysis
A two-dimensional [Co(tib)(mpda)(H₂O)₂]·H₂O (Co-MOF), where 'tib' is 1,3,5-tris(1-imidazolyl)benzene and 'H₂mpda' is 1,3-phenylenediacetic acid, is synthesized using a hydrothermal method. Subsequently, silver nanoparticles are deposited on the surface of the Co-MOF via a photo-reduction method to form the Ag@Co-MOF.[1][2]
Photocatalytic Degradation of p-Nitrophenol
The photocatalytic activity is evaluated by the degradation of a p-nitrophenol (p-NP) solution under visible light irradiation. A specific amount of the Ag@Co-MOF catalyst is dispersed in the p-NP solution. The concentration of p-NP is monitored at regular intervals using UV-Vis spectroscopy. The degradation efficiency is calculated as (C₀-C)/C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t. The reaction kinetics are often fitted to a pseudo-first-order model, ln(C₀/C) = kt, where k is the apparent rate constant.[1][2]
Synthesis of Cu(II)-p-PDA Coordination Polymer for A³ Coupling
The 1D chained Cu(II) coordination polymer, [CuL(bipy)(H₂O)₅]n (where H₂L = 1,4-phenylenediacetic acid and bipy = 2,2'-bipyridine), is prepared through the reaction of 1,4-phenylenediacetic acid, 2,2'-bipyridine, and Cu(CH₃COO)₂·H₂O in the presence of NaOH.
A³ Coupling Reaction Procedure
In a typical experiment, benzaldehyde, piperidine, and phenylacetylene are added to a suspension of the Cu(II)-p-PDA catalyst in a solvent such as 1,4-dioxane. The mixture is then stirred at a specific temperature (e.g., 120 °C) for a designated time. The progress of the reaction and the yield of the propargylamine product are determined by gas chromatography (GC). Catalyst reusability is tested by recovering the catalyst through centrifugation, washing it with the solvent, and using it in subsequent reaction cycles.
Synthesis of Zn-based MOF for Knoevenagel Condensation
A Zn-based MOF with pyridine-2,5-dicarboxylate is prepared via a solvothermal method. Zinc nitrate hexahydrate and pyridine-2,5-dicarboxylic acid are dissolved in a mixture of DMF and ethanol. The solution is sealed in a Teflon-lined autoclave and heated. The resulting crystals are collected, washed with DMF, and dried.[4]
Knoevenagel Condensation Reaction
A mixture of an aromatic aldehyde (e.g., benzaldehyde), malononitrile, and the Zn-based MOF catalyst is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the product is isolated by pouring the reaction mixture into crushed ice and filtering.[4]
Visualizing the Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate key aspects of catalysis using p-PDA-functionalized materials.
Caption: General synthesis workflow for p-PDA functionalized Metal-Organic Frameworks.
Caption: Simplified signaling pathway for photocatalytic degradation of p-nitrophenol.
Caption: Catalytic cycle for the A³ coupling reaction using a Cu(II)-p-PDA catalyst.
Proper Disposal of p-Phenylenediacetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and lo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information, including operational and disposal plans for p-Phenylenediacetic acid.
p-Phenylenediacetic acid is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal procedures is crucial to mitigate these risks and ensure environmental protection. The primary and recommended method of disposal is through a licensed professional waste disposal service.
Key Data and Hazard Summary
Proper handling and disposal of p-Phenylenediacetic acid require a clear understanding of its physical and chemical properties, as well as its inherent hazards. The following table summarizes key quantitative data for this compound.
Operational Plan for Waste Collection and Preparation for Disposal
This section outlines the step-by-step procedure for the collection, storage, and packaging of p-Phenylenediacetic acid waste within the laboratory, pending removal by a licensed disposal service.
Personal Protective Equipment (PPE)
Before handling p-Phenylenediacetic acid waste, ensure the following PPE is worn:
Eye Protection: Safety glasses or goggles.
Hand Protection: Chemical-resistant gloves.
Respiratory Protection: A dust mask, such as a type N95, is recommended, especially when handling the powder form.
Protective Clothing: A lab coat should be worn to protect from skin contact.
Waste Segregation and Collection
Designated Waste Container: Use a dedicated, leak-proof, and sealable container for p-Phenylenediacetic acid waste.[5] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.
Avoid Mixing: Do not mix p-Phenylenediacetic acid waste with incompatible materials, particularly strong oxidizing agents and strong bases.
Solid Waste: Collect solid p-Phenylenediacetic acid waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in the designated container.
Liquid Waste: For solutions of p-Phenylenediacetic acid, use a dedicated, leak-proof, and sealable liquid waste container.
Labeling of Waste Containers
Proper labeling is a critical step to ensure safe handling and disposal.[6][7] The label on the hazardous waste container must include the following information:
The full chemical name: "p-Phenylenediacetic acid".
The hazard characteristics of the waste (e.g., "Irritant").[7]
The date when the first waste was added to the container.[8]
The name and contact information of the generating laboratory or principal investigator.[7]
Storage of Waste Containers
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Incompatible Materials: Ensure the storage area is free from incompatible chemicals, such as strong oxidizing agents and strong bases.
Disposal Procedure: Incineration via a Licensed Service
The recommended disposal method for p-Phenylenediacetic acid is incineration by a licensed and approved waste disposal facility.[6][9] This process involves dissolving or mixing the chemical with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
Note: On-site treatment or disposal of p-Phenylenediacetic acid is not recommended for laboratory personnel. The following steps outline the process of engaging a professional service.
Experimental Protocol: Engaging a Professional Waste Disposal Service
Identify and Vet a Licensed Vendor: Select a waste disposal company that is licensed and permitted to handle and transport hazardous chemical waste in your jurisdiction.
Characterize the Waste: Provide the vendor with a detailed description of the waste, including its chemical composition (p-Phenylenediacetic acid and any solvents), volume, and associated hazards, as documented on your waste label and Safety Data Sheet (SDS).
Obtain a Waste Profile and Quote: The vendor will use the information you provide to generate a waste profile and provide a quote for the disposal service.
Schedule a Pickup: Arrange a suitable time for the licensed waste hauler to collect the properly packaged and labeled waste container from your facility.
Manifesting: Ensure that a hazardous waste manifest is completed for the shipment. This document tracks the waste from your facility to its final disposal site and is a legal requirement.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of p-Phenylenediacetic acid, from waste generation to final disposal.
Caption: Workflow for the proper disposal of p-Phenylenediacetic acid.
Personal protective equipment for handling p-Phenylenediacetic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handling p-Phenylenediacetic acid, including detailed operational and disposa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling p-Phenylenediacetic acid, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
p-Phenylenediacetic acid is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the required PPE for various handling scenarios.
Activity
Required Personal Protective Equipment (PPE)
Weighing and Handling Solid Powder
- Gloves: Nitrile, neoprene, or butyl rubber gloves.[3][6][7][8] Double gloving is recommended.[9] - Eye/Face Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A NIOSH-approved N95 dust mask is essential to prevent inhalation of the powder.[1][2] - Protective Clothing: A fully buttoned lab coat and closed-toe shoes are mandatory.[2] Consider a chemical-resistant apron.
Dissolving the Powder and Handling Solutions
- Gloves: Nitrile, neoprene, or butyl rubber gloves.[3][6][7][8] - Eye/Face Protection: Chemical splash goggles. - Respiratory Protection: Work should be performed in a certified chemical fume hood. - Protective Clothing: A fully buttoned lab coat and closed-toe shoes.
General Laboratory Operations
- Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Protective Clothing: A lab coat and closed-toe shoes.
Operational Plan: Step-by-Step Guidance
1. Preparation and Engineering Controls:
Designated Area: All work with solid p-Phenylenediacetic acid should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1][2][5][10]
Ventilation: Ensure proper functioning of the chemical fume hood before starting any work.
Work Surface: Cover the work surface with absorbent bench paper to contain any spills.[1]
2. Weighing the Solid Powder:
Tare a Container: Pre-weigh a sealed container (e.g., a vial with a cap) on an analytical balance.[5][10]
Transfer in Fume Hood: Inside the chemical fume hood, carefully transfer the desired amount of p-Phenylenediacetic acid powder to the pre-weighed container using a disposable spatula.[1][10] Avoid creating dust clouds.
Seal and Re-weigh: Securely close the container and re-weigh it outside the fume hood to determine the exact mass.
Minimize Static: If static electricity causes the powder to scatter, consider using an anti-static gun or weigh boats.[2]
3. Dissolution:
In a Fume Hood: All dissolution procedures must be performed inside a chemical fume hood.
Add Solvent Slowly: Add the appropriate solvent to the container with the p-Phenylenediacetic acid. Add the solvent slowly to avoid splashing.
Mixing: If required, use a magnetic stirrer or gentle swirling to aid dissolution. Avoid vigorous shaking that could create aerosols.
Disposal Plan
Proper waste disposal is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
Solid Waste: Unused p-Phenylenediacetic acid powder and any materials grossly contaminated with the solid (e.g., weigh paper, disposable spatulas) should be collected in a designated, labeled hazardous waste container.
Liquid Waste: Solutions of p-Phenylenediacetic acid should be collected in a separate, labeled hazardous waste container for organic acids. Do not pour this waste down the drain.[11]
Contaminated PPE: Used gloves, masks, and disposable lab coats should be placed in a designated, sealed bag for contaminated waste.[12][13]
2. Disposal Procedures:
Professional Disposal Service: All hazardous waste containing p-Phenylenediacetic acid must be disposed of through a licensed professional waste disposal service.[9] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
Empty Containers: Empty containers that held p-Phenylenediacetic acid should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling p-Phenylenediacetic acid from receipt to disposal.